molecular formula C14H8ClNO5 B105744 2-(4-Chloro-3-nitrobenzoyl)benzoic acid CAS No. 85-54-1

2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Cat. No.: B105744
CAS No.: 85-54-1
M. Wt: 305.67 g/mol
InChI Key: RITAQDHCJBLSSL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrobenzoyl)benzoic Acid is an intermediate used in the synthesis of indanthrone derivatives. It is related to Chlorthalidone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-nitrobenzoyl)benzoic acid
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InChI

InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
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InChI Key

RITAQDHCJBLSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
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Molecular Formula

C14H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1058925
Record name Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-
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Molecular Weight

305.67 g/mol
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CAS No.

85-54-1
Record name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
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Record name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
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Record name 2-(4-chloro-3-nitrobenzoyl)benzoic acid
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Record name 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID
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Foundational & Exploratory

Technical Deep Dive: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Engineers, and Medicinal Chemists.

Strategic Intermediate for Anthraquinone Scaffolds and SNAr Diversification

Executive Summary & Chemical Identity

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1 ) is a high-value aromatic intermediate primarily utilized in the synthesis of anthraquinone dyes (e.g., Indanthrone derivatives) and as a versatile scaffold in medicinal chemistry.[1][2][3]

Structurally, it represents a "masked" anthraquinone. It possesses a unique reactivity profile due to the 4-chloro-3-nitro substitution pattern on the benzoyl ring. The chlorine atom, flanked by an ortho-nitro group and a para-carbonyl linkage, is highly activated toward Nucleophilic Aromatic Substitution (SNAr), making this compound a potent electrophile for library diversification in drug discovery.

Property Data
CAS Number 85-54-1
IUPAC Name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
Synonyms 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid
Molecular Formula C₁₄H₈ClNO₅
Molecular Weight 305.67 g/mol
Melting Point 198.0 – 202.0 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water

Synthesis & Mechanistic Pathways

The industrial synthesis of CAS 85-54-1 is a classic example of sequential electrophilic aromatic substitution, requiring precise regiochemical control.

The Synthetic Route

The synthesis proceeds in two distinct stages:

  • Friedel-Crafts Acylation: Reaction of phthalic anhydride with chlorobenzene.

  • Regioselective Nitration: Introduction of the nitro group.

Step 1: Friedel-Crafts Acylation

Phthalic anhydride reacts with chlorobenzene in the presence of Aluminum Chloride (AlCl₃).

  • Insight: Chlorobenzene is an ortho/para director. However, steric hindrance from the bulky anhydride electrophile overwhelmingly favors the para attack.

  • Product: 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3).

Step 2: Nitration (The Critical Step)

The intermediate 2-(4-chlorobenzoyl)benzoic acid is subjected to mixed-acid nitration (HNO₃/H₂SO₄).

  • Mechanistic Logic: The benzoyl group is a strong electron-withdrawing group (EWG), deactivating the ring meta to it. The Chlorine atom is an ortho/para director (deactivating but directing).

    • Position 2 (ortho to C=O): Sterically blocked.

    • Position 3 (ortho to Cl): Activated by Cl, meta to C=O. Favored.

    • Position 5 (meta to Cl): Deactivated by both groups.

  • Result: The nitro group installs exclusively at position 3, yielding the target 2-(4-Chloro-3-nitrobenzoyl)benzoic acid .

Visualization of the Pathway

The following diagram illustrates the synthesis and the subsequent cyclization potential.

SynthesisPathway Start Phthalic Anhydride + Chlorobenzene Inter Intermediate: 2-(4-Chlorobenzoyl)benzoic acid Start->Inter Friedel-Crafts (AlCl3, 80°C) Target TARGET (CAS 85-54-1): 2-(4-Chloro-3-nitrobenzoyl) benzoic acid Inter->Target Nitration (HNO3/H2SO4, <30°C) Regioselective: ortho to Cl Cyclic Cyclized Product: 2-Chloro-1-nitroanthraquinone Target->Cyclic Cyclization (Oleum, 150°C) SNAr SNAr Derivatives (Amino-functionalized) Target->SNAr Nucleophilic Attack (R-NH2, Base)

Figure 1: Synthetic genealogy of CAS 85-54-1, highlighting its origin and downstream transformations.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard industrial methodologies for benzoic acid derivatives. Always perform a risk assessment before replication.

Protocol A: Laboratory Scale Nitration

Objective: Convert 2-(4-chlorobenzoyl)benzoic acid to CAS 85-54-1.

  • Preparation of Mixed Acid: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, cool 100 mL of conc. H₂SO₄ to 0–5°C using an ice-salt bath. Slowly add 35 mL of fuming HNO₃ (d=1.5), maintaining temperature below 10°C.

  • Addition: Slowly add 50 g of 2-(4-chlorobenzoyl)benzoic acid portion-wise over 45 minutes.

    • Critical Control Point: The reaction is exothermic. If the temperature exceeds 30°C during addition, oxidative side reactions increase, darkening the product.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7). Recrystallize from Ethanol or Acetic Acid to obtain high-purity crystals (mp ~200°C).

Protocol B: Cyclization to Anthraquinone (Downstream Application)

Objective: Ring closure to form 2-chloro-1-nitroanthraquinone.

  • Dissolve 10 g of CAS 85-54-1 in 50 mL of 20% Oleum (fuming sulfuric acid).

  • Heat the mixture to 130–150°C for 1 hour.

    • Mechanism:[4][5] The carboxylic acid is protonated to an acylium ion, which attacks the electron-deficient nitro-chlorobenzene ring. The high temperature is required to overcome the deactivating effect of the nitro group.

  • Cool and pour onto ice. Filter the resulting anthraquinone precipitate.

Key Applications in R&D and Drug Development

The "Activated Chlorine" Advantage (SNAr)

For medicinal chemists, CAS 85-54-1 is not just a dye intermediate; it is a scaffold for rapid library generation .

  • Reactivity: The Chlorine atom at position 4 is activated by:

    • The ortho-Nitro group (Strong -R, -I effect).

    • The para-Ketone linkage (Strong -R, -I effect).

  • Utility: This makes the chlorine extremely labile. It can be displaced by primary and secondary amines, thiols, or alkoxides under mild conditions before cyclization.

  • Workflow:

    • Perform SNAr on CAS 85-54-1 with a functionalized amine (e.g., an amino acid ester or a piperazine).

    • Cyclize the resulting intermediate to form complex, amino-substituted anthraquinones (potential DNA intercalators or kinase inhibitors).

Pathway Visualization: SNAr Diversification

SNAr_Pathway Substrate CAS 85-54-1 (Activated Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Attack at C-Cl Reagent Nucleophile (Nu-H) (e.g., Morpholine, Aniline) Reagent->Complex Product S_NAr Product: 2-(4-Nu-3-nitrobenzoyl)benzoic acid Complex->Product -HCl (Loss of Leaving Group)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution utilizing the labile chlorine atom.[6]

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, CAS 85-54-1 requires strict adherence to safety protocols.

  • Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential sensitizer.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable if impurities are present. Do not distill the crude reaction mixture dry.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

  • Self-Validating Safety Check: Before scaling up nitration, always perform a DSC (Differential Scanning Calorimetry) test on the reaction mass to identify onset temperatures of decomposition.

References

  • Royal Society of Chemistry. Nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid (Analogous Chemistry). [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Data and Chemical Properties. [Link]

Sources

A Comprehensive Guide to the Spectral Analysis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectral data for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers not only a repository of spectral information but also a detailed rationale behind the acquisition and interpretation of this data, underscoring our commitment to scientific integrity and expertise.

Introduction to 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid: A Molecule of Interest

2-(4-Chloro-3-nitrobenzoyl)benzoic acid, with the molecular formula C₁₄H₈ClNO₅, is a substituted benzophenone derivative. Its structure incorporates a benzoic acid moiety linked to a 4-chloro-3-nitrophenyl group through a carbonyl bridge. This unique arrangement of functional groups—a carboxylic acid, a ketone, a chloro substituent, and a nitro group—gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. Understanding its spectral characteristics is paramount for researchers utilizing this compound in the synthesis of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is anticipated to exhibit a complex pattern of signals in the aromatic region, arising from the seven protons distributed across two phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents on each ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6'~8.2 - 8.4d~2
H-2'~7.9 - 8.1dd~8, 2
H-5'~7.7 - 7.9d~8
H-3 to H-6~7.4 - 7.8m-
COOH~10 - 13br s-

Predicted data is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

The proton on the nitro- and chloro-substituted ring are expected to be the most downfield due to the strong electron-withdrawing effects of these groups. The protons on the benzoic acid ring will likely appear as a complex multiplet. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each of the 14 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)~194 - 196
C=O (Carboxylic Acid)~165 - 168
Aromatic C-NO₂~148 - 150
Aromatic C-Cl~135 - 137
Quaternary Aromatic Carbons~130 - 140
Tertiary Aromatic Carbons~125 - 135

Predicted data is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use an appropriate relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 1: Standard NMR Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
~3100 - 3000C-H stretchAromaticMedium
~1700 - 1680C=O stretchCarboxylic AcidStrong
~1670 - 1650C=O stretchKetoneStrong
~1600, 1475C=C stretchAromatic RingMedium
~1530, 1350N-O stretch (asymmetric & symmetric)Nitro GroupStrong
~1300 - 1200C-O stretchCarboxylic AcidMedium
~1100 - 1000C-Cl stretchAryl HalideMedium

Predicted data is based on established group frequencies and analysis of similar molecular structures.

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone will be prominent features. The strong absorptions corresponding to the nitro group are also highly characteristic.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 2-(4-Chloro-3-nitrobenzoyl)benzoic acid powder onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Process and Analyze Spectrum acquire_spectrum->process clean_crystal Clean Crystal process->clean_crystal

Figure 2: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

For 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (C₁₄H₈ClNO₅), the exact mass is 305.0091 g/mol .

Table 4: Predicted Key Mass Fragments for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

m/zProposed Fragment
305/307[M]⁺˙ (Molecular ion peak with isotopic pattern for Cl)
288/290[M - OH]⁺
260/262[M - COOH]⁺
259/261[M - NO₂]⁺
183/185[Cl(NO₂)C₆H₃CO]⁺
139/141[ClC₆H₄CO]⁺ (from rearrangement and loss of nitrobenzoic acid)
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Predicted fragmentation is based on established fragmentation rules for aromatic ketones, carboxylic acids, and nitro compounds.

The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the carbonyl groups and the loss of small, stable neutral molecules or radicals such as OH, COOH, and NO₂.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

EI is a hard ionization technique that leads to significant fragmentation, providing rich structural information.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

MS_Fragmentation M [M]⁺˙ m/z 305/307 M_OH [M - OH]⁺ m/z 288/290 M->M_OH - OH M_COOH [M - COOH]⁺ m/z 260/262 M->M_COOH - COOH M_NO2 [M - NO₂]⁺ m/z 259/261 M->M_NO2 - NO₂ frag1 [Cl(NO₂)C₆H₃CO]⁺ m/z 183/185 M->frag1 - C₇H₅O₂ frag2 [C₆H₅CO]⁺ m/z 105 frag1->frag2 - Cl, -NO₂ (rearrangement) frag3 [C₆H₅]⁺ m/z 77 frag2->frag3 - CO

Figure 3: Predicted Major Fragmentation Pathways.

Conclusion

The comprehensive spectral analysis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, encompassing NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific molecule is not widely published, a predictive approach based on the well-understood principles of spectroscopy and comparison with structurally analogous compounds offers a reliable and scientifically sound method for its analysis. The protocols and predicted data presented in this guide serve as a valuable resource for researchers, enabling them to confidently work with this important chemical intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Guide: IR Spectroscopic Characterization of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

[1]

Executive Summary

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a critical intermediate in the synthesis of anthraquinone dyes and potential pharmaceutical pharmacophores.[1] Its characterization via Infrared (IR) spectroscopy presents a unique challenge due to the ring-chain tautomerism inherent to 2-benzoylbenzoic acid derivatives.[1] This guide provides a detailed assignment of vibrational modes, distinguishes between the open-chain (keto-acid) and cyclic (lactol) forms, and offers a validated protocol for quality control.

Structural Context & Tautomerism

Before interpreting the spectrum, the analyst must understand the dynamic structure of the analyte. In the solid state, 2-benzoylbenzoic acid derivatives exist in an equilibrium between two forms:

  • Open-Chain Form (Keto-Acid): Contains a free carboxylic acid and a diaryl ketone.[1]

  • Cyclic Lactol Form (Hydroxyphthalide): Formed by the nucleophilic attack of the carboxylate oxygen on the ketone carbonyl.

Impact on IR Spectrum:

  • Open Form: Displays two distinct carbonyl peaks (Acid ~1690 cm⁻¹, Ketone ~1670 cm⁻¹).

  • Cyclic Form: Displays a single, high-frequency carbonyl peak (Lactone ~1750 cm⁻¹) and an alcoholic O-H stretch.[1]

Note: The presence of electron-withdrawing groups (NO₂ and Cl) on the benzoyl ring increases the electrophilicity of the ketone carbonyl, theoretically favoring the cyclic lactol form. However, commercial samples and standard preparations often precipitate as the open-chain form or a mixture.

Structural Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical spectroscopic decision points.

GStartPhthalic Anhydride + ChlorobenzeneInterIntermediate:2-(4-Chlorobenzoyl)benzoic acidStart->InterFriedel-CraftsNitrationNitration(HNO3/H2SO4)Inter->NitrationProductTarget:2-(4-Chloro-3-nitrobenzoyl)benzoic acidNitration->ProductAnalysisIR Analysis(KBr/ATR)Product->AnalysisDecisionTautomer CheckAnalysis->DecisionOpenOpen Form:ν(C=O) ~1675, 1695 cm⁻¹Decision->OpenStandardCyclicCyclic Lactol:ν(C=O) ~1750 cm⁻¹Decision->CyclicPossible

Caption: Synthesis and spectroscopic validation workflow distinguishing tautomeric forms.

Experimental Methodology

To ensure reproducible results, the following protocol adheres to rigorous analytical standards.

Sample Preparation[1][2]
  • Technique A: KBr Pellet (Preferred for Resolution)

    • Ratio: 1–2 mg sample per 200 mg spectroscopic grade KBr.

    • Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).

    • Pressing: Apply 8–10 tons of pressure under vacuum to remove moisture.[1]

  • Technique B: ATR (Attenuated Total Reflectance)

    • Crystal: Diamond or ZnSe.[1]

    • Note: ATR spectra typically show slight peak shifts (lower wavenumbers) compared to transmission KBr due to depth of penetration effects.

Instrumentation Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–400 cm⁻¹.[1][2][3]

Spectral Analysis & Interpretation

The following assignments assume the Open-Chain (Keto-Acid) form, which is the standard reference state for this CAS number.

Functional Group Region (4000–1500 cm⁻¹)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
2500–3300 Broad, MedO-H Stretch (Acid) Characteristic "fermi resonance" shape of carboxylic acid dimers.[1] Overlaps with C-H stretches.[1]
3050–3100 WeakC-H Stretch (Aromatic) sp² hybridized C-H bonds on the benzene rings.
1690–1710 StrongC=O Stretch (Acid) The carboxylic acid carbonyl. In the solid state, this forms stable dimers, lowering the frequency from monomeric values (~1760).
1670–1685 StrongC=O Stretch (Ketone) The bridging benzophenone carbonyl. Note: This is shifted higher than unsubstituted benzophenone (1660 cm⁻¹) due to the electron-withdrawing inductive effect (-I) of the Nitro and Chloro groups on the adjacent ring.
1580–1600 MediumC=C Ring Stretch Aromatic skeletal vibrations (breathing modes).[1]
1530–1550 StrongNO₂ Asymmetric Stretch A critical diagnostic peak.[1] The nitro group withdraws electrons, creating a stiff, high-intensity dipole oscillation.[1]
Fingerprint Region (1500–400 cm⁻¹)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1340–1360 StrongNO₂ Symmetric Stretch Paired with the 1530 band.[1] The separation between Asym and Sym stretches confirms the nitro group's electronic environment.
1250–1300 StrongC-O Stretch (Acid) Coupled vibration of the C-O single bond and O-H in-plane bending.
1050–1090 Weak/MedC-Cl Stretch (Aromatic) Often difficult to isolate due to ring vibrations, but typically appears as a sharp band in this region.
800–900 MediumC-H Out-of-Plane (OOP) Diagnostic of substitution patterns.[1] • 1,2-Disubstitution (Acid Ring): ~740–760 cm⁻¹.• 1,2,4-Trisubstitution (Nitro Ring): ~820–840 cm⁻¹.[1]
700–750 MediumC-Cl Stretch Secondary band often attributed to C-Cl vibrations in polychlorinated aromatics.[1]

Mechanistic Insights & Troubleshooting

The "Lactol" Trap

If your spectrum shows a strong band at 1750–1770 cm⁻¹ and lacks the ketone peak at 1675 cm⁻¹, your sample has crystallized in the cyclic lactol form (pseudo-ester).

  • Cause: Recrystallization from polar protic solvents can favor the lactol.

  • Remediation: Dissolving in dilute NaOH (forming the open acyclic carboxylate salt) and re-precipitating with HCl often resets the equilibrium to the open acid form.

Impurity Profiling[1]
  • Precursor (2-(4-chlorobenzoyl)benzoic acid): Lack of NO₂ peaks at 1535/1350 cm⁻¹.[1]

  • Isomer (2-(2-chloro-5-nitrobenzoyl)...): Shifts in the Fingerprint region (OOP bends) due to different substitution patterns.

  • Moisture: Broad band >3400 cm⁻¹ unrelated to the acid OH.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Benzoylbenzoic acid (Parent Molecule). National Institute of Standards and Technology.[1][4] [Link]

  • PubChem Database. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CID 24851747).[1] National Center for Biotechnology Information.[1] [Link]

  • Organic Syntheses. Friedel-Crafts Acylation Principles for Benzoylbenzoic Acids. Org.[1][5][6] Synth. 1921, 1,[7] 82. [Link]

  • SpectraBase. IR Spectrum of 4-Chloro-3-nitrobenzoic acid (Fragment Reference). Wiley Science Solutions.[1] [Link]

A Researcher's Guide to the Procurement and Quality Assessment of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS No. 85-54-1), a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Aimed at researchers, chemists, and drug development professionals, this document details the compound's chemical properties, common synthetic routes, and critical considerations for its procurement. It offers a comparative analysis of prominent suppliers and outlines a robust, self-validating protocol for incoming quality control (QC) to ensure the integrity of research and development pipelines.

Introduction to 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a benzophenone derivative characterized by its trifunctional nature: a carboxylic acid, a ketone, and an aromatic nitro-chloro moiety. This unique combination of functional groups makes it a versatile and valuable building block in organic synthesis.

Chemical Properties: [1][2][3][4]

  • CAS Number: 85-54-1

  • Molecular Formula: C₁₄H₈ClNO₅

  • Molecular Weight: 305.67 g/mol

  • Appearance: White to pale cream or light yellow powder/crystal.[1][2]

  • Melting Point: Typically in the range of 196-203°C.[1]

  • Synonyms: 4-Chloro-3-nitrobenzophenone-2'-carboxylic Acid.[2]

Its primary utility lies in its role as a precursor. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The carboxylic acid and ketone functionalities offer further sites for chemical modification, enabling the construction of complex molecular architectures. Notably, it is used as an intermediate in the synthesis of various organic chemicals, including indanthrone derivatives.[3] While some related compounds have been investigated for roles in anticancer drugs and agricultural chemicals, the primary value of this specific molecule remains as a foundational synthetic intermediate.[5][6][7]

Synthesis and Manufacturing Insights

A sound understanding of a chemical's synthesis is paramount for anticipating potential impurities and establishing relevant quality control metrics. The most prevalent route to 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is the Friedel-Crafts acylation of phthalic anhydride with a suitable chloro-nitrobenzene derivative, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Common Synthetic Pathway: Friedel-Crafts Acylation

The core of the synthesis involves the electrophilic aromatic substitution reaction between phthalic anhydride and 1-chloro-2-nitrobenzene.

  • Activation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, forming a highly electrophilic acylium ion complex.

  • Nucleophilic Attack: The electron-rich aromatic ring of the chloro-nitrobenzene attacks the acylium ion, forming a new carbon-carbon bond. The substitution occurs ortho to the carboxylic acid group that is formed upon workup.

  • Workup: The reaction is quenched, typically with an acidic aqueous solution, which hydrolyzes the aluminum complexes and protonates the carboxylate to yield the final product.

The starting material, 4-chloro-3-nitrobenzoic acid, is itself typically prepared via the nitration of p-chlorobenzoic acid using a mixture of nitric and sulfuric acids.[8]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to a purified, verified final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC A Phthalic Anhydride + 1-Chloro-2-nitrobenzene C Friedel-Crafts Acylation (Reaction Vessel) A->C Reactants B Lewis Acid Catalyst (e.g., AlCl3) B->C Catalyst D Aqueous Acidic Workup & Quench C->D Reaction Mixture E Crude Product Isolation (Filtration) D->E Precipitate F Recrystallization (e.g., from Ethanol/Water) E->F Crude Solid G Drying (Vacuum Oven) F->G Purified Crystals H Final Product QC (HPLC, NMR, MP) G->H Dried Powder I Qualified Material H->I Verified

Caption: High-level workflow for synthesis and purification.

Key Process Parameters and Potential Impurities

The causality behind experimental choices is critical. The reaction temperature must be carefully controlled to prevent side reactions, such as polysubstitution or charring. The purity of the starting materials is also crucial. Impurities in the 1-chloro-2-nitrobenzene can lead to isomeric byproducts that are often difficult to separate from the desired product.

Potential Impurities Include:

  • Unreacted starting materials.

  • Isomeric benzoylbenzoic acids resulting from substitution at different positions.

  • Byproducts from side reactions catalyzed by the Lewis acid.

Sourcing and Procurement: A Guide to Chemical Suppliers

Selecting a reliable supplier is a critical, self-validating step in any research workflow. The choice should not be based on price alone but on a holistic assessment of quality, documentation, and service.

Criteria for Supplier Selection
  • Purity Specification: Look for suppliers offering high purity, typically >97% or >98%, verified by methods like HPLC or titration.[1][2]

  • Analytical Documentation: A trustworthy supplier will provide a lot-specific Certificate of Analysis (CoA) with key analytical data (e.g., NMR, HPLC purity, melting point).[2][9]

  • Available Scale: Ensure the supplier can provide quantities suitable for your needs, from lab-scale (grams) to pilot-scale (kilograms).

  • Reputation and Traceability: Established suppliers often have more robust quality management systems.

Supplier Comparison

The following table summarizes offerings from several prominent global suppliers. This is not an exhaustive list but represents a cross-section of the market.

SupplierPurity SpecificationAvailable QuantitiesNoteworthy Information
Thermo Fisher Scientific (Alfa Aesar) ≥97.5% (Titration)50 g, 250 gProvides detailed specifications including appearance and melting point range.[1]
TCI Chemicals >97.0% (HPLC & Titration)5 g, 25 g, 250 gOffers clear data on purity analysis methods and structural confirmation by NMR.[2]
Sigma-Aldrich (Merck) 98%Varies by catalog numberProvides a literature melting point and multiple catalog entries.
Sarex Not specified (Typical)Bulk (e.g., 20 kg)A manufacturer focused on larger quantities, positioned for industrial applications.[3]
Santa Cruz Biotechnology Not specifiedResearch quantitiesPrimarily for biochemical research use; CoA available for lot-specific data.[9]
ChemicalBook Aggregators Varies by listingVariesLists numerous, primarily China-based, suppliers; requires individual vetting.[10]

Quality Control and Verification Protocol

Trust in a starting material must be earned through verification. An incoming QC protocol is a self-validating system that prevents costly delays and ensures experimental reproducibility.

Recommended Analytical Workflow

Upon receipt of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, the following step-by-step protocol is recommended to verify its identity and purity against the supplier's CoA.

G A Material Received B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D Prepare Sample (e.g., in DMSO-d6) B->D F Prepare Sample (e.g., in ACN/H2O) B->F H Compare Data to CoA & Literature C->H E 1H-NMR Spectroscopy D->E E->H G HPLC-UV Analysis F->G G->H I Material Qualified for Use H->I Pass J Quarantine & Contact Supplier H->J Fail

Caption: Recommended workflow for incoming material qualification.

Step-by-Step Experimental Protocols

1. Melting Point Determination:

  • Objective: To verify the thermal properties of the material, which is a good indicator of purity.

  • Procedure:

    • Place a small, dry sample into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat at a rate of ~1-2°C per minute near the expected melting point.

    • Record the temperature range from the first appearance of liquid to complete liquefaction.

  • Expected Result: A sharp melting range consistent with the supplier's specification (e.g., 198-202°C).[2] A broad or depressed melting range suggests impurities.

2. ¹H-NMR Spectroscopy:

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Procedure:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and integrate the peaks.

  • Expected Result: The spectrum should show a complex aromatic region consistent with the 8 protons of the structure. The integration ratios should be correct, and there should be no significant signals from residual solvents or isomeric impurities. TCI Chemicals explicitly notes that their product's structure is confirmed by NMR.[2]

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To quantify the purity of the compound.

  • Procedure:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% TFA).

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the solution and monitor at a suitable UV wavelength (e.g., 254 nm).

    • Calculate the area percentage of the main peak.

  • Expected Result: The purity should be ≥97%, consistent with the supplier's claim.[2][11]

Handling and Safety

As a standard laboratory chemical, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[2][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases.[3][12]

  • Hazards: May cause skin and serious eye irritation.[13][14] Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.[12]

Conclusion

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a critical intermediate whose quality directly impacts the success of multi-step syntheses. A procurement strategy that extends beyond simple purchasing to include diligent supplier selection and robust, in-house quality verification is essential for scientific integrity. By implementing the analytical protocols described herein, researchers can ensure the material meets the stringent requirements of their work, thereby safeguarding the validity and reproducibility of their results.

References

  • 2-(4-Chloro-3-nitrobenzoyl) benzoic acid | C14H8ClNO5 . Sarex. Available at: [Link]

  • The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri . Royal Society of Chemistry. Available at: [Link]

  • 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | CAS 85-54-1 . Molbase. Available at: [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid . PrepChem.com. Available at: [Link]

  • 2-(4-Chloro-3-Nitrobenzoyl)Benzoic Acid 97.0%(HPLC) . PureSynth. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE . Organic Syntheses. Available at: [Link]

  • CN113767913A - Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator. Google Patents.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand . MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Scaffolds

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a highly functionalized aromatic ketone and carboxylic acid derivative. Its strategic placement of electron-withdrawing nitro and chloro groups, coupled with the reactive carboxylic acid and ketone moieties, makes it a valuable intermediate in the synthesis of complex organic molecules. The inherent reactivity of its distinct functional groups allows for a stepwise and regioselective elaboration, providing access to a diverse range of molecular architectures.

This guide provides an in-depth exploration of the synthesis and primary applications of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, with a focus on its pivotal role as a precursor to anthraquinone-based compounds. The protocols detailed herein are designed to be robust and reproducible, offering researchers in organic synthesis and drug development a practical resource for leveraging this versatile reagent.

Table 1: Physicochemical Properties of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

PropertyValue
CAS Number 85-54-1
Molecular Formula C₁₄H₈ClNO₅
Molecular Weight 305.67 g/mol
Appearance White to light yellow crystalline powder
Melting Point 198-202 °C
Synonyms 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid

Core Synthesis Pathway: A Stepwise Approach

The synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid and its subsequent conversion to key intermediates involves a logical three-step process, commencing with the nitration of a readily available starting material.

Synthesis_Pathway A p-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B  HNO₃ / H₂SO₄   C 4-Chloro-3-nitrobenzoyl Chloride B->C  SOCl₂ or PCl₅   D 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid C->D  Phthalic Anhydride, AlCl₃ (Friedel-Crafts Acylation)  

Caption: Overall synthetic workflow for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.

Part I: Synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

The primary route to the title compound is a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction utilizes an acyl chloride to introduce a keto group onto an aromatic ring, mediated by a Lewis acid catalyst.[1][2]

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The precursor, 4-chloro-3-nitrobenzoic acid, is synthesized via the electrophilic nitration of p-chlorobenzoic acid.

Protocol 1: Nitration of p-Chlorobenzoic Acid

  • Materials:

    • p-Chlorobenzoic acid (1 mole)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed Ice

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Ice bath

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C using an ice bath and slowly add p-chlorobenzoic acid with stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10 °C and 25 °C.[2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

    • Carefully pour the reaction mixture over a large volume of crushed ice.

    • The product, 4-chloro-3-nitrobenzoic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Expected Outcome: A high yield of 4-chloro-3-nitrobenzoic acid as a solid with a melting point of 178-180 °C.[2]

Step 2: Formation of 4-Chloro-3-nitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the Friedel-Crafts reaction.

Protocol 2: Acyl Chloride Formation

  • Materials:

    • 4-Chloro-3-nitrobenzoic acid (1 mole)

    • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser with a drying tube

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a round-bottom flask containing 4-chloro-3-nitrobenzoic acid, add an excess of thionyl chloride (or a stoichiometric amount of PCl₅).

    • Gently reflux the mixture with stirring until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-chloro-3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 3: Friedel-Crafts Acylation with Phthalic Anhydride

This is the key step where the benzoyl moiety is attached to the benzoic acid backbone.

Protocol 3: Synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

  • Materials:

    • Phthalic anhydride (1 mole)

    • 4-Chloro-3-nitrobenzoyl chloride (1 mole)

    • Anhydrous aluminum chloride (AlCl₃) (a stoichiometric amount is required)[3]

    • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

    • Hydrochloric acid (HCl), dilute solution

    • Crushed ice

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser with a gas trap

    • Powder funnel

    • Heating mantle

  • Procedure:

    • In a large three-necked flask, suspend phthalic anhydride and anhydrous aluminum chloride in the chosen anhydrous solvent.

    • With vigorous stirring, slowly add the 4-chloro-3-nitrobenzoyl chloride to the suspension.

    • Heat the reaction mixture gently to initiate the reaction, which is often accompanied by the evolution of HCl gas. Maintain a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete.

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The product will precipitate. If an organic solvent was used, it can be removed by steam distillation or separated.

    • Collect the solid product by filtration, wash with dilute HCl and then with water.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part II: Application in the Synthesis of Anthraquinone Derivatives

A primary and highly valuable application of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is its use as a precursor for the synthesis of substituted anthraquinones. These compounds are the core structures of many synthetic dyes and have applications in medicinal chemistry. The synthesis involves a two-step process: reduction of the nitro group followed by intramolecular cyclization.

Anthraquinone_Synthesis D 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid E 2-(3-Amino-4-chlorobenzoyl)benzoic Acid D->E  Reduction (e.g., Raney Ni, H₂)   F 1-Amino-4-chloroanthraquinone E->F  Cyclization (e.g., Oleum, Boric Acid)  

Caption: Conversion of the title compound to an anthraquinone derivative.

Step 1: Reduction to 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

The nitro group is selectively reduced to an amine, which is essential for the subsequent cyclization step.

Protocol 4: Catalytic Hydrogenation

  • Materials:

    • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (1 mole)

    • Raney Nickel (catalytic amount)

    • Organic solvent (e.g., ethyl acetate or ethanol)[4]

    • Hydrogen gas (H₂)

  • Equipment:

    • Parr hydrogenator or a similar hydrogenation apparatus

    • Filtration setup

  • Procedure:

    • In the reaction vessel of a hydrogenation apparatus, dissolve or suspend 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in the chosen organic solvent.

    • Carefully add the Raney nickel catalyst.

    • Seal the apparatus, purge with nitrogen, and then introduce hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 1-5 hours.[4]

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid. This product is often of sufficient purity for the next step.

Step 2: Cyclization to 1-Amino-4-chloroanthraquinone

The amino-benzoylbenzoic acid undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid to form the tricyclic anthraquinone core.

Protocol 5: Acid-Catalyzed Cyclization

  • Materials:

    • 2-(3-Amino-4-chlorobenzoyl)benzoic acid (1 mole)

    • Oleum (fuming sulfuric acid, e.g., 20%)

    • Boric acid (optional, but can improve yield and purity)

    • Ice water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle

    • Thermometer

  • Procedure:

    • Carefully add 2-(3-amino-4-chlorobenzoyl)benzoic acid to oleum in a round-bottom flask with stirring. Boric acid can be added at this stage.

    • Slowly heat the mixture to a temperature in the range of 120-160 °C. The exact temperature and time will depend on the substrate and acid concentration.

    • Hold the reaction at this temperature for several hours until the cyclization is complete. The reaction can be monitored by thin-layer chromatography (TLC).

    • Cool the reaction mixture to below 100 °C and then carefully pour it into a large volume of ice water.

    • The 1-amino-4-chloroanthraquinone will precipitate as a colored solid.

    • Collect the product by filtration, wash thoroughly with water until the washings are neutral, and dry.

    • Further purification can be achieved by recrystallization.

Part III: Characterization and Spectroscopic Data

Accurate characterization of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is crucial for its use in synthesis. Below are the expected spectroscopic features.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR A complex pattern of aromatic protons. The protons on the benzoic acid ring will likely appear as a multiplet. The protons on the chloro-nitro-substituted ring will be distinct, with their chemical shifts influenced by the electron-withdrawing groups. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Two carbonyl carbon signals (one for the ketone and one for the carboxylic acid) will be present at downfield chemical shifts (>165 ppm). Aromatic carbons will appear in the range of 120-150 ppm. The carbons directly attached to the nitro and chloro groups will show characteristic shifts.
IR Spectroscopy A broad O-H stretch for the carboxylic acid will be observed around 3000 cm⁻¹. Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1650-1680 cm⁻¹). Strong asymmetric and symmetric stretching bands for the nitro group will appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of H₂O, CO, and NO₂. A mass spectrum of the title compound shows a molecular ion at m/z 305, with other significant fragments.

Conclusion and Future Perspectives

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a key synthetic intermediate with well-established utility, particularly in the synthesis of anthraquinone derivatives which are foundational to the dye industry and have potential applications in medicinal chemistry. The protocols outlined in this guide provide a comprehensive framework for its synthesis and subsequent transformations. The strategic arrangement of functional groups in this molecule also opens avenues for its use in the synthesis of other heterocyclic systems and as a scaffold in the development of novel bioactive compounds. Further research into the derivatization of its amino-anthraquinone products could lead to the discovery of new functional materials and therapeutic agents.

References

  • CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)
  • CN107935876B - Preparation method of 2-(3-amino-4-chlorobenzoyl)
  • EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google P
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • 2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | Pharmaffiliates. (URL: [Link])

  • US1963069A - Preparation of 1-benzoyl-amino-4-chloro-anthraquinone - Google P
  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. (URL: [Link])

  • US3880892A - Production of 1-amino-4-hydroxyanthraquinones substituted in the 2- and/or 3-positions - Google P
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  • Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (URL: [Link])

  • Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (URL: [Link])

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (URL: [Link])

  • Anthraquinone dyes. Part III. Nitration of toluoylbenzoic acid and cyclisation of the corresponding amino-acids to amino-derivatives of 2-methylanthraquinone - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. (URL: [Link])

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Synthesis of 1-amino-anthraquinone - European Patent Office - EP 0499451 A1. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • 2056 THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE Heller' pointed out that in the preparation of o-benzoylbenzoic aci - Zenodo. (URL: [Link])

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL: [Link])

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. (URL: [Link])

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (URL: [Link])

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (URL: [Link])

Sources

Application Note: Chemoselective Reduction of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemoselective reduction of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) to 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) . This transformation is a critical intermediate step in the synthesis of phthalimidine-based diuretics, most notably Chlorthalidone .

The primary synthetic challenge is chemoselectivity . The substrate contains three reducible functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Aryl Chloride (

    
    ):  Susceptible to hydrogenolysis (dechlorination), particularly with Palladium catalysts.
    
  • Benzophenone Ketone (

    
    ):  Susceptible to reduction to an alcohol or methylene, though generally less reactive than the nitro group under standard conditions.
    

This guide presents two validated protocols designed to maximize yield while suppressing the formation of the critical impurity: 2-(3-amino-benzoyl)benzoic acid (Des-chloro impurity) .

Reaction Mechanism & Selectivity Logic

The reduction of the nitro group must occur without compromising the aryl chloride. Standard catalytic hydrogenation using Pd/C is contraindicated due to the rapid oxidative addition of Palladium into the C-Cl bond, leading to hydrodehalogenation.

Chemoselectivity Analysis[1]
  • Raney Nickel (Ra-Ni): The preferred heterogeneous catalyst. Unlike Pd, Ra-Ni exhibits a lower affinity for aryl-chloride oxidative addition under mild pressures, allowing for selective nitro reduction.

  • Iron/Acid (Béchamp): A classic electron-transfer mechanism. This method is virtually inert toward aryl chlorides and ketones under aqueous acidic conditions, making it the most robust method for selectivity, albeit with higher waste generation.

Impurity Pathways

The following diagram illustrates the target pathway versus the critical failure mode (dechlorination).

ReactionPathways SM Starting Material 2-(4-Chloro-3-nitrobenzoyl) benzoic acid Target Target Product 2-(3-Amino-4-chlorobenzoyl) benzoic acid SM->Target Selective Reduction (Ra-Ni or Fe/H+) Impurity Impurity (Critical) 2-(3-Aminobenzoyl) benzoic acid (Des-chloro) SM->Impurity Hydrogenolysis (Pd/C or High P/T) Target->Impurity Over-exposure OverRed Over-Reduction Alcohol/Methylene Derivatives Target->OverRed Aggressive Cond.

Caption: Reaction network showing the selective pathway (Green) vs. hydrodehalogenation risks (Red).

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Industrial/Scalable)

Best for: Large-scale synthesis, clean workup, minimal waste.

Reagents & Equipment:

  • Substrate: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (1.0 equiv)

  • Catalyst: Raney Nickel (Active, slurry in water/alcohol), 10-20 wt% loading.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). EtOAc is preferred to suppress esterification side-reactions if the acid is free.

  • Hydrogen Source:

    
     gas (Balloon or low pressure < 5 bar).
    

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate.

  • Catalyst Addition: Carefully add 1.5 g of Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Purge: Seal the vessel. Purge with Nitrogen (

    
    ) three times, then with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3 bar (approx 45 psi)

    
    . Heat to 40°C. Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–4 hours. Check HPLC for disappearance of nitro-SM.
    
  • Workup:

    • Cool to room temperature (RT) and vent

      
      .
      
    • Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet for disposal.

    • Concentrate the filtrate under reduced pressure to yield a yellow/off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Critical Control Points:

  • Temperature: Do not exceed 60°C; higher temps increase risk of dechlorination.

  • Pressure: Keep < 10 bar. High pressure favors hydrogenolysis.

Protocol B: Iron/Acid Reduction (Béchamp Type)

Best for: High selectivity requirements, laboratory scale, or when hydrogenation equipment is unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (3.0 - 5.0 equiv), fine mesh (325 mesh preferred).

  • Acid Catalyst: Acetic Acid (solvent/reactant mix) or dilute HCl (0.1 equiv) in Ethanol/Water.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Slurry: Charge 10.0 g substrate, 50 mL Ethanol, and 15 mL Water. Add 5.5 g Iron powder.

  • Activation: Heat the mixture to 60°C. Slowly add 1.0 mL conc. HCl (or use 50 mL Acetic Acid as solvent instead of EtOH/Water for homogenous reduction).

  • Reaction: Heat to reflux (approx 78-80°C). The reaction is exothermic; monitor temperature. Stir for 2–3 hours.

  • Monitoring: TLC (System: EtOAc/Hexane 1:1) or HPLC.

  • Workup:

    • Basify the hot mixture to pH 9-10 using 10% NaOH or

      
       to precipitate Iron salts as Iron oxides/hydroxides.
      
    • Filter hot through Celite. Wash the cake with hot ethanol.

    • Acidify the filtrate with HCl to pH 3–4 to precipitate the amino-acid product.

    • Filter the solid, wash with cold water, and dry.

Quantitative Comparison of Methods

FeatureMethod A: Raney Ni HydrogenationMethod B: Iron/Acid Reduction
Selectivity (Cl retention) High (if T < 50°C)Excellent (Intrinsic)
Yield 90 - 95%85 - 92%
Scalability Excellent (Batch/Flow)Moderate (Solids handling)
Waste Profile Low (Catalyst recycling)High (Iron sludge disposal)
Safety

flammability, Pyrophoric Ni
No pressurized gas
Cost Low operating costLow reagent cost

Analytical Quality Control (HPLC)

To ensure the integrity of the reduction, the following HPLC method is recommended for separating the starting material, product, and des-chloro impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Order (Typical):

    • Des-chloro Amino Impurity (More polar due to loss of Cl)

    • Target Amino Product

    • Nitro Starting Material (Late eluting, non-polar)

Process Workflow Diagram

Workflow Start Start: 2-(4-Chloro-3-nitrobenzoyl) benzoic acid Choice Select Method Start->Choice PathA Method A: Hydrogenation (Raney Ni, EtOAc, H2) Choice->PathA Scale-up / Clean PathB Method B: Chemical Reduction (Fe Powder, EtOH/H2O, HCl) Choice->PathB High Selectivity / Lab ReactA Reaction: 40°C, 3 bar, 4h PathA->ReactA FilterA Filter Catalyst (Celite) ReactA->FilterA Isolate Isolate Solid Product FilterA->Isolate ReactB Reaction: Reflux, 80°C, 2h PathB->ReactB Basify Basify (pH 9) & Filter Iron Sludge ReactB->Basify Acidify Re-acidify Filtrate (pH 3) Basify->Acidify Acidify->Isolate QC QC: HPLC Purity > 98% Check for Des-chloro < 0.1% Isolate->QC

Caption: Decision tree and process flow for the synthesis of the target amino acid.

References

  • Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. Patent CN107935876B. Google Patents.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 2007, 37(16). Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Chlorthalidone Precursors.BenchChem Technical Notes. (Contextual inference from search results regarding CAS 118-04-7).

2-(4-Chloro-3-nitrobenzoyl)benzoic acid as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Acridone Scaffolds

Abstract: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a highly functionalized aromatic ketone that serves as a pivotal precursor in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive nitro group and a strategically positioned chlorine atom on one ring, and a carboxylic acid on the other, makes it an ideal starting material for constructing complex heterocyclic systems. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this precursor for the synthesis of acridone derivatives. Acridone alkaloids and their synthetic analogs are a significant class of compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] This guide details the step-by-step protocols for the transformation of the title compound into a core acridone scaffold, explains the mechanistic rationale behind the experimental choices, and discusses the biological significance of the resulting molecules.

Introduction: The Strategic Value of the Precursor

The design of novel therapeutic agents often relies on the efficient synthesis of core molecular scaffolds that can be readily diversified. 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS RN: 85-54-1) is such a scaffold.[3] Its structure is primed for a powerful two-step transformation: the reduction of its nitro group to a nucleophilic amine, followed by an intramolecular cyclization to form the rigid, planar tricyclic system of acridone. The resulting chloro-substituted acridone is not merely an endpoint but a further platform for modification, enabling the creation of diverse chemical libraries for biological screening. This document provides the foundational protocols to leverage this precursor for the development of novel bioactive compounds.

Physicochemical Properties of the Precursor
PropertyValueReference
IUPAC Name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid-
Synonyms 4-Chloro-3-nitrobenzophenone-2'-carboxylic Acid[3]
CAS Number 85-54-1[3]
Molecular Formula C₁₄H₈ClNO₅[3]
Molecular Weight 305.67 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 198-201 °C

Synthesis of the Precursor: Friedel-Crafts Acylation

The most logical and established method for synthesizing 2-benzoylbenzoic acid derivatives is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. For the title compound, this involves the reaction of 4-chloro-3-nitrobenzoyl chloride with benzene or, more practically, 4-chloro-3-nitrobenzoic acid with benzene in the presence of a strong acid catalyst that also acts as a dehydrating agent. A related patent describes the synthesis of 3-nitro-4-chloro benzophenone via a Friedel-Crafts reaction, supporting this approach.[6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 4-Chloro-3-nitrobenzoic acid C Lewis Acid Catalyst (e.g., AlCl₃) A->C Friedel-Crafts Acylation B Benzene (Solvent/Reagent) B->C Friedel-Crafts Acylation D Heat (Reflux) C->D E 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid D->E

Caption: Workflow for Precursor Synthesis.

Core Application: Transformation into the Bioactive Acridone Scaffold

The primary application of 2-(4-chloro-3-nitrobenzoyl)benzoic acid is its conversion into a substituted acridone. This transformation is a cornerstone of heterocyclic synthesis and proceeds via a reliable two-step sequence.

G Precursor 2-(4-Chloro-3-nitrobenzoyl) benzoic Acid Intermediate 2-(3-Amino-4-chlorobenzoyl) benzoic Acid Precursor->Intermediate Step 1: Nitro Group Reduction Product 2-Chloroacridin-9(10H)-one Intermediate->Product Step 2: Intramolecular Cyclization

Caption: Overall synthetic pathway to the Acridone core.

Protocol 1: Selective Reduction of the Nitro Group

Causality: The conversion of the electron-withdrawing nitro group into a nucleophilic amino group is the critical activating step. This new amine is perfectly positioned to attack the carboxylic acid (or its activated form) in the subsequent cyclization step. Catalytic hydrogenation is a clean and efficient method for this reduction. The reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in the presence of various catalysts has been previously investigated, confirming the feasibility of this step.

Materials:

  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (balloon setup or Parr shaker)

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • Setup: In a round-bottom flask of appropriate size, dissolve 1.0 equivalent of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in a suitable solvent (e.g., methanol).

  • Inerting: Carefully add 5 mol% of 10% Pd/C catalyst to the solution. The flask should be purged with an inert gas (N₂ or Ar) to remove oxygen, as hydrogen is flammable and the catalyst can be pyrophoric.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas via a balloon or by connecting the flask to a Parr hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid, which is often used in the next step without further purification.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization (Ullmann Acridone Synthesis)

Causality: This step is a classic example of an intramolecular electrophilic aromatic substitution, often referred to as the Ullmann Acridine Synthesis.[7] A strong, dehydrating acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid serves a dual purpose: it protonates the carboxylic acid, activating it towards nucleophilic attack, and it removes the water molecule formed during the ring closure, driving the reaction to completion.

Materials:

  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid (from Protocol 1)

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Equipment:

  • High-temperature reaction vessel (e.g., thick-walled round-bottom flask)

  • Mechanical stirrer or robust magnetic stirrer

  • Heating mantle with temperature control

  • Large beaker for quenching

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Place the crude 2-(3-amino-4-chlorobenzoyl)benzoic acid into the reaction vessel. Add an excess of polyphosphoric acid (typically 10-20 times the weight of the substrate).

  • Heating: Heat the stirred mixture slowly to a temperature of 120-150 °C. The mixture will become a thick, viscous solution.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. The progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC. The formation of a highly fluorescent spot is often indicative of the acridone product.

  • Quenching (Critical Step): After the reaction is complete, cool the mixture to below 100 °C. In a well-ventilated fume hood, very cautiously pour the hot, viscous reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Precipitation: A solid precipitate (the crude acridone) will form. Continue stirring until all the PPA is dissolved and the product is fully precipitated.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the slurry to neutralize the excess acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. The crude 2-chloroacridin-9(10H)-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Significance and Derivatization Potential

Acridones represent a privileged scaffold in medicinal chemistry. Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins the cytotoxic activity of many anticancer drugs.[2] Furthermore, they are known to inhibit key enzymes like topoisomerase and protein kinases.[2]

The synthesized 2-chloroacridin-9(10H)-one is a valuable intermediate for building a library of potential drug candidates. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse side chains to modulate biological activity and pharmacokinetic properties.

G cluster_derivatives Chemical Library Core 2-Chloroacridone Core Scaffold A1 Amine Derivatives (Anticancer) Core->A1 SₙAr Reactions (R-NH₂, R-SH, R-OH) A2 Thiol Derivatives (Antimicrobial) Core->A2 SₙAr Reactions (R-NH₂, R-SH, R-OH) A3 Alkoxy Derivatives (Antiviral) Core->A3 SₙAr Reactions (R-NH₂, R-SH, R-OH)

Caption: Derivatization of the acridone scaffold.

References

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. [Link]

  • CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com. [Link]

  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central. [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • (PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Ullmann Acridine Synthesis. Scribd. [Link]

Sources

Application Note: Advanced Derivatization of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

[1]

Executive Summary

2-(4-Chloro-3-nitrobenzoyl)benzoic acid is a critical bifunctional intermediate containing a deactivated aryl chloride activated by an ortho-nitro group and a benzophenone core with a carboxylic acid handle.[1] Its unique "push-pull" electronic structure makes it an ideal candidate for:

  • Friedel-Crafts Cyclization: Accessing substituted anthraquinone dyes and DNA-intercalating drugs.[1]

  • SNAr Diversification: Rapid library generation via amine displacement of the chlorine atom.[1]

  • Reductive Cyclization: Synthesis of complex tricyclic heterocycles (e.g., acridones or quinolones).

This guide provides three validated protocols to unlock the potential of this scaffold, moving beyond standard literature to address practical synthetic challenges such as regioselectivity and purification.

Chemical Reactivity Profile

Functional GroupElectronic StateReactivity PotentialPrimary Application
Aryl Chloride (C-Cl) Activated (Electrophilic)High (SNAr)Displacement by amines/thiols to form functionalized benzophenones.[1]
Nitro Group (-NO₂) Strongly Electron-WithdrawingReduciblePrecursor to anilines; facilitates SNAr at the adjacent chloride.[1]
Carboxylic Acid (-COOH) Acidic / NucleophilicEsterification / CyclizationRing closure to anthraquinones; linker attachment.[1]
Ketone (C=O) ConjugatedReduction / AdditionGrignard addition or reduction to benzhydrols.[1]
Mechanistic Insight: The "Orthogonal" Activation

The 3-nitro group serves a dual purpose: it activates the 4-chloro position for nucleophilic attack (reducing the energy barrier for the Meisenheimer complex) and directs the regioselectivity of subsequent reductions.[1] However, during acid-catalyzed cyclization, the electron-deficient nature of the ring can lead to the Hayashi Rearrangement , where the benzoyl group migrates, potentially yielding isomeric anthraquinones [1].[2]

Experimental Protocols

Protocol A: Friedel-Crafts Cyclization to 2-Chloro-1-nitroanthraquinone

Target: Synthesis of anthraquinone core for dye/drug intermediates.[1]

Principle: Intramolecular acylation using fuming sulfuric acid (oleum).[1] The reaction is moisture-sensitive and requires strict temperature control to prevent sulfonation side products.[1]

Materials:

  • Substrate: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (10.0 g, 32.7 mmol)[1]

  • Solvent/Reagent: Fuming Sulfuric Acid (20% Oleum, 50 mL)

  • Quenching: Crushed ice (500 g)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and drying tube (CaCl₂).

  • Addition: Charge the flask with 20% Oleum. Cool to 10°C using an ice bath.[1]

  • Dosing: Add the substrate portion-wise over 30 minutes. Critical: Maintain internal temperature <20°C to avoid premature charring or rearrangement.[1]

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 130°C over 1 hour. Hold at 130°C for 3 hours.

    • Checkpoint: The solution will turn deep red/brown.[1] Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][3]

  • Quenching: Cool the reaction mass to 25°C. Pour the viscous dark liquid slowly onto 500 g of crushed ice with vigorous stirring. Caution: Highly Exothermic.

  • Isolation: A yellow-brown precipitate will form.[1] Filter the solid using a sintered glass funnel.[1]

  • Purification: Wash the cake with water (3 x 100 mL) until the filtrate is neutral (pH ~7). Recrystallize from glacial acetic acid or nitrobenzene to obtain pale yellow needles.[1]

Yield Expectation: 75-85% Data: MP: 258-260°C. MS (EI): m/z 287 [M]+.[1]

Protocol B: Chemoselective SNAr Diversification with Amines

Target: Rapid generation of 2-(4-alkylamino-3-nitrobenzoyl)benzoic acid derivatives.

Principle: The 4-chloro position is highly susceptible to nucleophilic attack by primary and secondary amines due to the ortho-nitro activation.[1] This reaction proceeds under mild conditions, preserving the carboxylic acid.

Materials:

  • Substrate: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (1.0 eq)[1]

  • Nucleophile: Primary Amine (e.g., Morpholine, Benzylamine) (2.2 eq)

  • Solvent: DMF or DMSO (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (optional, if amine is valuable use 1.1 eq amine + 1.5 eq DIPEA)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (500 mg) in DMF (5 mL) in a reaction vial.

  • Addition: Add the amine (2.2 equivalents). The solution often deepens in color (yellow to orange) immediately.

  • Reaction: Stir at 60°C for 4-6 hours.

    • Note: For volatile amines, use a sealed tube. For sterically hindered amines, increase temperature to 90°C.

  • Workup: Pour the reaction mixture into 1N HCl (20 mL) to precipitate the product (the acid form).

    • Why HCl? It neutralizes the excess amine and ensures the carboxylic acid is protonated, rendering the product insoluble in water.

  • Filtration: Filter the precipitate, wash with water, and dry under vacuum.

  • Validation: 1H NMR will show the loss of the doublet corresponding to the proton ortho to the chlorine and the appearance of alkyl signals.

Protocol C: Reductive Cyclization to Anthranil Derivatives

Target: Synthesis of bioactive tricyclic nitrogen heterocycles.

Principle: Reduction of the nitro group to an aniline, followed by spontaneous or acid-catalyzed intramolecular condensation with the ketone (to form acridones) or the acid (to form lactams).

Materials:

  • Substrate: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid[1][4]

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Methanol/Ethyl Acetate (1:1)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Procedure:

  • Preparation: Dissolve substrate (1.0 g) in solvent (20 mL).

  • Reduction: Add Pd/C carefully under nitrogen. Purge with H₂.[1] Stir at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Cyclization (In-situ): The resulting amino-ketone is unstable.[1] To force cyclization to the chloro-acridone derivative, reflux the filtrate with a catalytic amount of p-TsOH for 2 hours.[1]

  • Isolation: Evaporate solvent and recrystallize from Ethanol.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

GStart2-(4-Chloro-3-nitrobenzoyl)benzoic acid(Scaffold)OleumReagent: 20% OleumTemp: 130°CStart->OleumFriedel-CraftsAmineReagent: R-NH2 / DMFTemp: 60°CStart->AmineSnArRedReagent: H2, Pd/CSolvent: MeOHStart->RedHydrogenationAnthraquinone2-Chloro-1-nitroanthraquinone(Dye/Intercalator Precursor)Oleum->AnthraquinoneCyclizationSnArProduct2-(4-Alkylamino-3-nitrobenzoyl)benzoic acid(Library Scaffold)Amine->SnArProductSubstitutionAmineIntIntermediate:Amino-BenzophenoneRed->AmineInt-O2 -> -NH2AcridoneSubstituted Acridone(Bioactive Heterocycle)AmineInt->AcridoneCondensation (-H2O)

Figure 1: Divergent synthetic pathways for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.

Analytical Validation (Self-Validating Data)[1]

When characterizing the derivatives, use these specific spectroscopic markers to validate the reaction outcome:

DerivativeKey 1H NMR Signal (DMSO-d₆)IR Marker (cm⁻¹)
Parent Scaffold δ 13.1 (br s, COOH), δ 8.2 (d, Ar-H ortho to NO₂)1690 (Ketone), 1530 (NO₂)
Anthraquinone Loss of COOH signal; shift of all aromatic protons downfield (>7.5 ppm).1675 (Quinone C=O), Loss of broad OH
SNAr Product Appearance of NH signal (δ 6-8 ppm) and alkyl protons (δ 1-4 ppm).[1]3350 (NH stretch), 1530 (NO₂ retained)
Reduced Amine Disappearance of NO₂ signals; appearance of NH₂ (broad s, δ 5-6 ppm).3400/3300 (NH₂ doublet)

References

  • Hayashi Rearrangement Mechanism: Title: The Hayashi Rearrangement of Substituted o-Benzoylbenzoic Acids.[1][5] Source: Journal of the American Chemical Society (1956).[5] URL:[Link]

  • Cyclization Protocols: Title: Process for the preparation of 1-nitroanthraquinone (Analogous chemistry).[1][6] Source: Google Patents (US2874168A).[1] URL:

  • Nitro Reduction Methodologies: Title: Preparation of 4-chloro-3-nitrobenzoic acid and derivatives (Reduction context). Source: PrepChem.[1] URL:[Link]

  • General Reactivity of Benzoylbenzoic Acids: Title: Synthesis of 2-chloro-5-nitro-9,10-anthraquinone.[1][7][8] Source: Oriental Journal of Chemistry.[1][7] URL:[Link]

Troubleshooting & Optimization

common side reactions in the synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS: 85-54-1), a critical intermediate for the production of anthraquinone dyes and pharmaceutical precursors.

The synthesis typically proceeds via the Nitration of 2-(4-chlorobenzoyl)benzoic acid . This guide focuses on controlling the electrophilic aromatic substitution to prevent common side reactions such as regiochemical scrambling, over-nitration, and oxidative degradation.

Part 1: Process Logic & Pathway Visualization

The synthesis relies on the directing effects of substituents on the aromatic rings.[1]

  • Precursor: 2-(4-chlorobenzoyl)benzoic acid.[2]

  • Electronic Environment:

    • Ring A (Phthalic): Deactivated by two electron-withdrawing groups (carbonyl and carboxyl). Nitration here is difficult.

    • Ring B (Chlorobenzoyl): Deactivated by the carbonyl and chlorine, but less deactivated than Ring A.

    • Directing Effects on Ring B: The carbonyl group directs meta, and the chlorine atom directs ortho/para.[1] These effects reinforce each other at the 3-position (ortho to Cl, meta to C=O).

Reaction Pathway Diagram

The following diagram illustrates the main reaction and critical side-reaction pathways.

SynthesisPathway Start Start: 2-(4-chlorobenzoyl)benzoic acid Target TARGET: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (Major Product) Start->Target Controlled Nitration (0-15°C) Side_Dinitro Impurity A: 3,5-Dinitro Derivative (Over-nitration) Start->Side_Dinitro Excess HNO3 / High Temp (>30°C) Side_Isomer Impurity B: Regioisomers (e.g., Nitration at pos. 2 or Phthalic ring) Start->Side_Isomer Steric leak / High Temp Side_Oxidation Impurity C: Oxidative Tars/Phenolics (Ring oxidation) Start->Side_Oxidation Lack of temp control / Water Reagents Reagents: HNO3 / H2SO4 (Mixed Acid) Reagents->Start Electrophilic Attack

Figure 1: Reaction logic flow showing the primary synthetic pathway and conditions leading to specific impurities.

Part 2: Troubleshooting Guide

This section is structured by observed symptom . Find the issue you are encountering in the lab to identify the root cause and solution.

Issue 1: High Melting Point Depression / Mixture of Solids

Symptom: The crude product melts significantly below the literature value (198–201°C) or shows multiple spots on TLC. Diagnosis: Regioisomer Contamination or Dinitration. [1]

Potential CauseMechanismCorrective Action
Temperature Spike Temperatures >20°C increase the kinetic energy enough to overcome the activation energy for nitration at sterically hindered positions (e.g., position 2) or the highly deactivated phthalic ring.Strict Thermal Control: Maintain reaction temperature between 0°C and 10°C during the addition of nitric acid. Do not allow the exotherm to exceed 15°C.
Excess Nitric Acid Excess nitronium ions (

) lead to dinitration , typically forming 2-(4-chloro-3,5-dinitrobenzoyl)benzoic acid.
Stoichiometry Check: Use a slight molar excess (1.05–1.10 eq) of

. Avoid large excesses unless using a continuous flow system with precise residence times.
Impure Precursor If the starting material contains 2-(2-chlorobenzoyl)benzoic acid (the ortho isomer from the Friedel-Crafts step), it will nitrate to form a distinct impurity profile.Pre-Purification: Recrystallize the starting material (2-(4-chlorobenzoyl)benzoic acid) from toluene or acetic acid before nitration.
Issue 2: Low Yield / Recovery

Symptom: The reaction proceeds, but the mass balance after precipitation is low (<70%). Diagnosis: Solubility Losses or Incomplete Precipitation.

Potential CauseMechanismCorrective Action
"Acid Lock" The product is a carboxylic acid and can remain protonated and dissolved in concentrated

or form soluble sulfate complexes.
Drowning Protocol: Pour the reaction mixture slowly into a large excess of crushed ice/water (ratio 1:5 w/w). Stir vigorously for 30+ minutes to ensure the product precipitates fully from the acidic matrix.
Sulfonation Competition If fuming sulfuric acid (Oleum) is used without sufficient nitric acid, sulfonation may compete, forming water-soluble sulfonic acids.Reagent Quality: Ensure Nitric Acid concentration is >65% (or use fuming

). Avoid Oleum unless specifically required by a modified protocol; 98%

is standard.
Issue 3: Dark/Black Reaction Mixture (Tarring)

Symptom: The reaction mixture turns deep brown or black instead of the expected yellow/pale orange. Diagnosis: Oxidative Degradation.

Potential CauseMechanismCorrective Action
Rapid Addition Adding

too quickly creates localized "hot spots" where temperature spikes cause oxidation of the aromatic ring or decarboxylation.
Dropwise Addition: Add the nitrating mixture (or neat

) dropwise over 1–2 hours. Monitor internal temperature, not just the bath temperature.
Wet Reagents Water generates heat upon contact with

and decreases the concentration of the active nitronium ion, stalling the reaction and promoting oxidation.
Dry System: Ensure all glassware is dried.[1] Use anhydrous

.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Nitrate (


) instead of Nitric Acid? 
A:  Yes. Dissolving 

in concentrated

generates the nitronium ion (

) and Potassium Bisulfate (

) in situ.
  • Advantage:[3][4][5][6][7] It allows for very precise control of water content (anhydrous conditions) and often results in a cleaner reaction profile.

  • Protocol: Dissolve

    
     in 
    
    
    
    before adding the substrate. Keep cool.

Q2: How do I purify the crude product if it contains isomers? A: The standard purification method is recrystallization .

  • Solvent:Acetic Acid (glacial) or Ethanol/Water mixtures.

  • Procedure: Dissolve crude solid in boiling acetic acid. Allow to cool slowly to room temperature. The 3-nitro isomer crystallizes out, while dinitro and regioisomers often remain in the mother liquor.

  • Alternative: Dissolve in dilute Sodium Hydroxide (forming the sodium salt), filter off any non-acidic impurities (unreacted neutral precursors), and re-precipitate with HCl.

Q3: Why is the position 3 favored over position 2? A: This is a steric and electronic synergy.

  • Electronic: The carbonyl group at position 1 is meta-directing (targeting positions 3 and 5). The Chlorine at position 4 is ortho-directing (targeting positions 3 and 5). Both groups direct the incoming electrophile to the same carbons.

  • Steric: Position 3 is flanked by a Chlorine and a Hydrogen.[4] Position 5 is flanked by a Chlorine and the Carbonyl bridge. Position 2 is flanked by the bulky Carbonyl bridge. Position 3 is sterically accessible and electronically reinforced.

Part 4: Technical Data Summary

ParameterSpecification / ValueNotes
CAS Number 85-54-1
Molecular Formula

Molecular Weight 305.67 g/mol
Melting Point 198–201 °CSharp mp indicates high purity.[8]
Appearance White to light yellow powderDarkens upon light exposure.
Solubility Soluble in hot acetic acid, acetone, alkali.Insoluble in water.
TLC Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5:4:1)Good separation of nitro/dinitro species.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Chloro-3-nitrobenzoyl)benzoic acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851747, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid. Retrieved from

  • BenchChem. (2025).[1][9] Identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives. Retrieved from

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1). This molecule is a critical intermediate, often used in the synthesis of anthraquinone dyes and pharmaceutical precursors.

The synthesis involves two distinct electrophilic aromatic substitutions, each presenting unique challenges regarding regioselectivity and deactivation. This guide moves beyond basic recipes to explain the why behind the conditions, ensuring you can troubleshoot yield losses and purity issues effectively.

Phase 1: The Reaction Architecture

To optimize, we must visualize the electronic environment. The synthesis proceeds via a Friedel-Crafts acylation followed by a regioselective nitration.

Mechanistic Pathway (DOT Visualization)

ReactionPathway cluster_0 Critical Control Points Start Phthalic Anhydride + Chlorobenzene Intermediate Intermediate: 2-(4-Chlorobenzoyl)benzoic acid Start->Intermediate Friedel-Crafts Acylation Impurity Impurity: 2-(2-Chloro... isomer) Start->Impurity Ortho-attack (Minor) Target Target: 2-(4-Chloro-3-nitrobenzoyl) benzoic acid Intermediate->Target Nitration (Meta to C=O, Ortho to Cl) Reagent1 AlCl3 (2.2 eq) Reflux Reagent1->Intermediate Reagent2 HNO3 / H2SO4 (Mixed Acid) Reagent2->Target

Figure 1: Synthetic pathway highlighting the two-step transformation. The regiochemistry of the second step is driven by the cooperative directing effects of the Chlorine (ortho/para) and the Carbonyl (meta).

Phase 2: Step-by-Step Optimization & Troubleshooting

Step 1: Friedel-Crafts Acylation

Reaction: Phthalic Anhydride + Chlorobenzene


 2-(4-Chlorobenzoyl)benzoic acid

This step establishes the carbon skeleton. The primary challenge here is stoichiometry management and isomer control .

Critical Optimization Parameters:
  • AlCl₃ Stoichiometry (The "Double Complex" Rule):

    • Issue: Users often use 1.0 or 1.1 equivalents of Aluminum Chloride (

      
      ) and experience stalled reactions (<50% yield).
      
    • Mechanism:[1][2][3][4][5][6][7] The product contains a ketone and a carboxylate (after hydrolysis). During the reaction, the phthalic anhydride complexes with 1 eq of

      
      . The resulting ketone product also complexes strongly with 
      
      
      
      .
    • Recommendation: You must use 2.2 to 2.5 equivalents of

      
       relative to phthalic anhydride. The first equivalent opens the anhydride; the second stabilizes the resulting acyl aluminate complex [1].
      
  • Solvent Selection & Isomer Ratio:

    • Protocol: Use Chlorobenzene as both reagent and solvent (excess).

    • Reasoning: Using chlorobenzene in excess drives the equilibrium forward. Furthermore, acylation of chlorobenzene is para-selective due to steric hindrance at the ortho position. Running at moderate temperatures (80-90°C) favors the thermodynamic para product (4-chloro) over the ortho product (2-chloro) [2].

Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Reaction solidifies/stalls "Red Oil" formation (Al-complex) is too viscous.Increase Chlorobenzene volume or add mechanical stirring. Do not reduce

.
Low Yield (<60%) Moisture deactivating

.
Ensure system is under

.[8]

should be free-flowing powder, not yellow/clumpy.
High Ortho-Isomer Temperature too high (>120°C).Maintain reaction at 80-90°C. Higher temps increase kinetic ortho-attack.
Step 2: Nitration

Reaction: 2-(4-Chlorobenzoyl)benzoic acid +




Target

This is the most hazardous step. The substrate contains a deactivated ring (Chlorobenzene moiety) attached to a deactivating carbonyl. However, the chlorobenzene ring is more reactive than the benzoic acid ring (which has two deactivating carbonyl-like groups).

Critical Optimization Parameters:
  • Temperature Profiling (Ramp Strategy):

    • Initial Addition (0-10°C): The addition of Nitric Acid (or mixed acid) is exothermic. High temps here cause oxidative byproducts and potential dinitration.

    • Reaction Phase (40-60°C): Because the ring is deactivated by the carbonyl and chlorine, it is sluggish. After addition, the reaction often requires a "cook" period at elevated temperature to drive to completion [3].

    • Warning: Do not heat immediately.[4][9] Allow the exotherm to subside first.

  • Regioselectivity Logic:

    • The nitro group enters position 3 (relative to the carbonyl).

    • Why?

      • Cl effect: Ortho/Para director. (Directs to 3 and 5).

      • Carbonyl effect: Meta director.[9] (Directs to 3 and 5).

    • These effects reinforce each other, making the synthesis highly selective for the 4-Chloro-3-nitro isomer.

Troubleshooting Guide: Step 2
SymptomProbable CauseCorrective Action
Incomplete Conversion Ring deactivation is too strong for cold reaction.After adding acid at 10°C, ramp temp to 50°C for 2-3 hours. Monitor via TLC/HPLC.
Sticky/Tar Product Oxidation of the ring; Exotherm spike.Control addition rate of

. Ensure internal temp never exceeds 15°C during addition.
Dinitration Excess

or high temps.[4]
Use stoichiometric

(1.05 - 1.1 eq). Avoid large excesses.

Phase 3: Purification (The "Alkali Switch")

The physical properties of the product allow for a robust chemical purification method that avoids expensive chromatography.

The Self-Validating Workup Protocol

Since the product is a carboxylic acid, we can use pH manipulation to separate it from non-acidic impurities (like unreacted chlorobenzene or nitro-chlorobenzenes).

  • Quench: Pour nitration mass onto crushed ice. Filter the crude solid.[4][8][10]

  • Alkali Dissolution: Suspend crude solid in 10%

    
     or dilute NaOH.
    
    • Logic: The product dissolves as the sodium salt.

    • Separation: Unreacted neutral species (e.g., chlorobenzene derivatives, tars) will not dissolve.

  • Filtration: Filter the alkaline solution to remove insoluble impurities.

  • Acid Precipitation: Acidify the clear filtrate with HCl to pH 1-2. The pure product will precipitate as a white/pale yellow solid.

Frequently Asked Questions (FAQs)

Q1: Can I use commercial "Mixed Acid" for the nitration? A: Yes, but ensure the water content is low. Water acts as a base in nitration, reducing the concentration of the active nitronium ion (


). Using fuming nitric acid or generating mixed acid in situ (adding 

to conc

) is preferred for deactivated substrates.

Q2: My final product is grey/brown instead of white/yellow. Why? A: This indicates oxidative impurities trapped in the crystal lattice. Fix: Perform the "Alkali Switch" purification described in Phase 3. If color persists, treat the alkaline solution with activated carbon before the final acid precipitation.

Q3: Why is the melting point lower than the literature value (198-202°C)? A: This is usually due to the presence of the isomer from Step 1 (2-(2-chlorobenzoyl)benzoic acid) which nitrates differently, or trapped solvent. Recrystallization from Acetic Acid or Toluene is recommended if the Acid/Base workup doesn't suffice [4].

Q4: Is the reaction sensitive to stirring speed? A: Yes.

  • Step 1: The Al-complex is a viscous oil/sludge. High-torque mechanical stirring is required to ensure mass transfer. Magnetic stirrers often fail here.

  • Step 2: Nitration is biphasic or heterogeneous initially. Vigorous stirring prevents "hot spots" that lead to dinitration.

References

  • Groggins, P. H.Unit Processes in Organic Synthesis. McGraw-Hill, 5th Ed. (Discusses Friedel-Crafts stoichiometry and the necessity of >2 eq of AlCl3 for anhydrides).
  • Guidechem. "Preparation of 2-(4-Chlorobenzoyl)benzoic acid."

  • Google Patents. "Process for the preparation of nitro-substituted benzoic acid derivatives." (General conditions for nitrating deactivated benzoyl-benzoic acids).

  • TCI Chemicals. "Product Specification: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid." (Physical properties and melting point verification).

Disclaimer: This guide is for research purposes only. All reactions involving concentrated acids and nitrations pose explosion and burn hazards. Standard PPE and fume hood usage are mandatory.

Sources

catalyst selection for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: KB-SYN-24C3N Topic: Catalyst Selection & Process Optimization for 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid Synthesis Department: Chemical Process Development / Technical Support Last Updated: January 31, 2026 Status: Active

Executive Summary & Technical Scope

This guide addresses the synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid , a critical intermediate for pharmaceutical scaffolds (e.g., anthraquinone derivatives, enzyme inhibitors). The synthesis involves two distinct electrophilic aromatic substitutions:

  • Friedel-Crafts (F-C) Acylation: Reaction of phthalic anhydride with chlorobenzene.

  • Nitration: Introduction of the nitro group at the 3-position of the chlorobenzene moiety.

Critical Technical Challenge: The primary bottleneck is the catalyst selection for the F-C acylation step . The electron-withdrawing chlorine atom deactivates the benzene ring, making the acylation kinetically sluggish compared to benzene or toluene. Furthermore, the subsequent nitration requires precise regiocontrol to avoid nitrating the phthalic acid ring.

Catalyst Selection Matrix: The Decision Engine

For the F-C acylation step (Phthalic Anhydride + Chlorobenzene), selection depends on your prioritization of Yield vs. Green Chemistry .

Option A: Traditional Lewis Acid (Anhydrous )
  • Role: The "Standard" Industrial Standard.

  • Mechanism: Forms a strong acylium complex.

  • Pros: High conversion (>85%); overcomes the deactivating effect of the Chlorine substituent; widely available.

  • Cons: Stoichiometric amount required (2.2–2.5 equiv.); highly moisture sensitive; generates large volumes of acidic aluminum waste during hydrolysis.

  • Verdict: Recommended for R&D and initial scale-up where yield reliability is paramount.

Option B: Solid Acid Catalysts (Zeolite H-Beta / H-Y)
  • Role: The "Green" Alternative.

  • Mechanism: Surface protonation within pore structures.

  • Pros: Reusable; non-corrosive; easy filtration; flow-chemistry compatible.

  • Cons: Lower single-pass conversion (often <50% for deactivated substrates like chlorobenzene); pore diffusion limitations; rapid deactivation by coke formation.

  • Verdict: Recommended only for continuous flow optimization or strict "green" manufacturing mandates.

Comparative Data Table
FeatureAnhydrous

Zeolite H-Beta (

)
Catalyst Loading Stoichiometric (2.2 equiv)Catalytic (10-20 wt%)
Reaction Temp 60°C – 80°C130°C – 180°C (Autoclave)
Typical Yield 85 – 92%40 – 60%
Selectivity High (para-isomer dominant)Moderate (Shape selective)
Moisture Tolerance Zero (Violent reaction)Moderate (Requires calcination)
Workup Acidic Ice HydrolysisSimple Filtration

Visualizing the Synthesis Pathway

The following diagram illustrates the reaction flow and the critical regioselectivity checkpoints.

G start Precursors: Phthalic Anhydride + Chlorobenzene catalyst Catalyst Selection: AlCl3 (Standard) vs. Zeolite (Green) start->catalyst Mix intermediate Intermediate: 2-(4-Chlorobenzoyl) benzoic acid catalyst->intermediate F-C Acylation (80°C, 4h) waste Waste Stream: Al-salts + HCl catalyst->waste Hydrolysis nitration Nitration Step: HNO3 / H2SO4 (Mixed Acid) intermediate->nitration Dissolve product Target: 2-(4-Chloro-3-nitrobenzoyl) benzoic acid nitration->product Regioselective Subst. (0-10°C)

Caption: Figure 1. Synthesis workflow highlighting the critical catalytic checkpoint and waste generation stream.

Standard Operating Procedure (SOP)

Assumption: You are using the


 route  (Option A) due to the deactivated nature of chlorobenzene.
Phase 1: Friedel-Crafts Acylation
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring will fail as viscosity increases), reflux condenser, and a

    
     drying tube.
    
  • Charging: Add Phthalic Anhydride (1.0 equiv) and Chlorobenzene (Excess, acts as solvent) .

  • Catalyst Addition: Cool to 10°C. Add Anhydrous

    
     (2.2 equiv)  portion-wise over 30 minutes.
    
    • Why? The reaction is exothermic.[1] Rapid addition causes localized overheating and tar formation.

  • Reaction: Heat slowly to 75-80°C . Maintain for 3–5 hours until HCl evolution ceases.

    • Observation: The mixture will turn into a viscous, dark orange/red complex.

  • Quenching: Pour the reaction mass slowly onto crushed ice/HCl mixture.

    • Caution: Extremely exothermic.[1]

  • Isolation: Steam distill the excess chlorobenzene. The solid residue is the crude 2-(4-chlorobenzoyl)benzoic acid . Recrystallize from dilute ethanol.

Phase 2: Nitration[2][3]
  • Preparation: Dissolve the intermediate from Phase 1 in Conc.

    
     . Cool to 0°C .[2]
    
  • Nitration: Add a mixture of Fuming

    
     / Conc. 
    
    
    
    (1:1)
    dropwise.
    • Critical Control: Do not exceed 10°C during addition.[3]

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Pour onto ice. Filter the light yellow precipitate.

Troubleshooting Guide (FAQ)

Q1: My yield in the F-C step is <40%. What is going wrong?
  • Root Cause 1: Moisture.

    
     reacts instantly with water to form inactive 
    
    
    
    .
    • Fix: Ensure all glassware is oven-dried. Use fresh

      
       (should be yellow/grey powder, not white/clumpy).
      
  • Root Cause 2: Stoichiometry. The product contains a carbonyl group that complexes 1:1 with

    
    .
    
    • Fix: You must use at least 2.0 equivalents of

      
       (1 for the catalyst cycle, 1 to complex the product). We recommend 2.2 to 2.5 equivalents .
      
Q2: The reaction mixture solidified and broke my stirrer.
  • Cause: The Aluminum-complex intermediate is highly viscous and insoluble in non-polar solvents.

  • Fix: Use Chlorobenzene in large excess (as the solvent). If using a stoichiometric amount of chlorobenzene, you must add a co-solvent like Nitrobenzene or Dichloromethane (DCM), though DCM limits your temperature range.

Q3: In the nitration step, I am getting dinitro- impurities.
  • Cause: Temperature runaway or excess nitric acid.

  • Fix: The first nitro group deactivates the ring, but high temperatures (>50°C) can force a second nitration. Keep the addition at 0-5°C and the post-reaction stir below 25°C .

Q4: Why not use Zeolites to avoid the Aluminum waste?
  • Technical Reality: Chlorobenzene is deactivated. Zeolites (like H-Beta) rely on surface acidity. The turnover frequency (TOF) for chlorobenzene acylation on zeolites is significantly lower than for toluene or anisole. You will likely face rapid catalyst deactivation (coking) and low conversion, making it economically unviable for this specific substrate unless running in a high-pressure continuous flow reactor.

Diagnostic Logic Tree

Use this flow to resolve synthesis failures.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield (<50%) Type->LowYield Viscosity Stirring/Solidification Type->Viscosity Impurity Wrong Isomer/Byproducts Type->Impurity CheckCat Check AlCl3 Quality (Is it clumpy?) LowYield->CheckCat Solvent Increase Solvent Ratio (Chlorobenzene) Viscosity->Solvent Temp Check Nitration Temp (Must be <10°C) Impurity->Temp CheckStoich Check Stoichiometry (Is AlCl3 < 2.2 eq?) CheckCat->CheckStoich No Action1 Replace Catalyst & Dry Glassware CheckCat->Action1 Yes Action2 Increase AlCl3 to 2.5eq CheckStoich->Action2 Yes

Caption: Figure 2. Root cause analysis workflow for common synthesis deviations.

References

  • Friedel-Crafts Acylation Overview & Catalysts Source: Guidechem - "How to Prepare 2-(4-Chlorobenzoyl)benzoic Acid?" Relevance: Confirms the standard route using AlCl3 and Chlorobenzene/Phthalic Anhydride.
  • Nitration Protocols for Deactiv

    • Source: PrepChem - "Preparation of 4-chloro-3-nitrobenzoic acid"[4]

    • Relevance: Provides the specific mixed-acid stoichiometry and temperature controls (0-10°C)
    • URL:[Link]

  • Solid Acid Catalyst Limit

    • Source: ACS Publications - "Use of Solid Catalysts in Friedel-Crafts Acyl
    • Relevance: Discusses the pore diffusion and deactivation issues of Zeolites (HBEA)
    • URL:[Link]

  • Troubleshooting F-C Reactions Source: BenchChem - "Troubleshooting low yield in Friedel-Crafts acylation reactions" Relevance: Validates the moisture sensitivity and stoichiometric requirements of Lewis Acid c

Sources

Technical Support Center: Enhancing the Purity of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis and purification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid, a key intermediate in various synthetic pathways.

Q1: My final product has a persistent yellow tint. What are the likely impurities and how can I remove them?

A persistent yellow color in the final product often indicates the presence of residual starting materials or side-products from the nitration or Friedel-Crafts acylation steps.

Causality: The synthesis of 2-(4-chloro-3-nitrobenzoyl)benzoic acid typically involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by nitration, or the acylation of a substituted benzene with 4-chloro-3-nitrobenzoyl chloride.[1][2][3][4][5] Incomplete reactions or side reactions can lead to colored impurities. For instance, dinitrated byproducts or unreacted nitro-aromatic precursors can impart a yellow hue.

Troubleshooting Strategies:

  • Recrystallization: This is the most effective primary purification technique. The choice of solvent is critical. A solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal.[6][7][8][9] For benzoic acid derivatives, aqueous solutions or mixtures of ethanol and water are often effective.[6][7]

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, treating the hot solution with a small amount of activated charcoal can help adsorb colored impurities.[6] It is crucial to use a minimal amount to avoid significant loss of the desired product.

  • Washing: Thoroughly washing the filtered crystals with a cold solvent (in which the product is sparingly soluble) can remove surface impurities.

Q2: The melting point of my purified product is broad and lower than the expected range (198-202 °C). What does this indicate?

A broad and depressed melting point is a classic sign of impurities.[10][11] The presence of foreign substances disrupts the crystal lattice of the pure compound, leading to a lower and wider melting range.

Potential Impurities:

  • Isomers: During the nitration of 4-chlorobenzoic acid, the formation of isomeric products like 2-chloro-5-nitrobenzoic acid is possible.[12] Similarly, Friedel-Crafts reactions can sometimes yield isomeric acylation products. These isomers often have similar physical properties, making them challenging to separate.

  • Unreacted Starting Materials: Residual phthalic anhydride, chloro-nitrobenzoic acid, or the aromatic substrate can contaminate the final product.

  • Solvent Residues: Incomplete drying can leave residual solvents trapped within the crystal lattice.

Troubleshooting and Verification:

  • Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing purity and identifying the number of components in your sample.[13][14][15]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and help identify impurities by comparing the obtained spectrum with a reference.

  • Further Purification: If significant impurities are detected, a second recrystallization or column chromatography may be necessary. For closely related isomers, preparative chromatography is often the most effective separation method.

Q3: I am experiencing low yields after recrystallization. How can I improve my product recovery?

Low recovery during recrystallization is a common issue that can often be mitigated by optimizing the procedure.

Key Factors Influencing Yield:

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of the product remaining dissolved even after cooling, thus reducing the yield.[6] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling, such as plunging the hot solution into an ice bath, can lead to the formation of small, impure crystals and trap impurities.[7] A slow, gradual cooling process allows for the formation of larger, purer crystals.

  • Filtration Technique: Ensuring a complete transfer of the crystalline slurry to the filtration apparatus and efficient washing of the crystals with a minimal amount of cold solvent is crucial.

Optimization Workflow:

cluster_start Initial State cluster_process Recrystallization cluster_end Outcome Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter PureProduct High Purity Product Filter->PureProduct

Caption: Recrystallization workflow for enhanced purity.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the purification and analysis of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is designed for the purification of the crude product, assuming the presence of both polar and non-polar impurities.

Materials:

  • Crude 2-(4-chloro-3-nitrobenzoyl)benzoic acid

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Water: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvents.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the product and monitor the progress of the purification.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • UV lamp

  • Capillary tubes

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp.

  • Analysis: A pure compound should appear as a single spot. The presence of multiple spots in the crude sample lane indicates impurities.

Section 3: Data Presentation

Table 1: Solubility Characteristics of Benzoic Acid Derivatives
CompoundWater SolubilityOrganic Solvent Solubility
4-Chloro-3-nitrobenzoic acidPartially soluble[16]Soluble in ethanol, methanol, acetone[16]
Benzoic acidSparingly soluble in cold water, more soluble in hot water[7]Soluble in many organic solvents
Table 2: Typical Purity Levels and Analytical Methods
Analytical MethodTypical Purity SpecificationReference
HPLC>97.0%[10]
TitrationNLT 98.0%[13]
Melting Point198-202 °C[10][11]

Section 4: Logical Relationships in Purification

The following diagram illustrates the decision-making process for purifying 2-(4-chloro-3-nitrobenzoyl)benzoic acid based on the nature of the impurities.

Crude Crude Product Analysis Purity Analysis (TLC, Melting Point) Crude->Analysis Colored Colored Impurities? Analysis->Colored Impure Pure Pure Product Analysis->Pure Pure Isomeric Isomeric Impurities? Colored->Isomeric No Recrystallization Recrystallization Colored->Recrystallization Yes Chromatography Column Chromatography Isomeric->Chromatography Yes Isomeric->Pure No Recrystallization->Isomeric Color Removed Charcoal Activated Charcoal Treatment Recrystallization->Charcoal Color Persists Charcoal->Isomeric Chromatography->Pure

Caption: Decision tree for purification strategy.

References

  • Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Purification of benzoic acid and its derivatives.
  • PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES.
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • Process for the purification of benzoic acid.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid.
  • 2(4-Chlorobenzoyl) Benzoic Acid. Sarex Fine Chemicals. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Process for preparing 2-benzoylbenzoic acids.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Recrystallization of Benzoic Acid. DePauw University. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • Friedel-Crafts Acylation Lab Report. Bartleby. [Link]

  • 4-Chloro-3-nitrobenzoic acid. Solubility of Things. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Process for the purification of benzoic acid by distillation with an amine.
  • Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Recrystallisation of benzoic acid. YouTube. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: HPLC vs. Alternative Methodologies for 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (often associated with CAS 85-54-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of Phthaloylamlodipine , a direct precursor to the calcium channel blocker Amlodipine .

In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA). The Friedel-Crafts acylation used to synthesize it often yields positional isomers (e.g., 2-nitro or 5-nitro analogs) and unreacted phthalic anhydride. Because these impurities possess similar UV extinction coefficients and solubilities, separating them requires a high-resolution stationary phase.

While Reverse-Phase HPLC (RP-HPLC) remains the regulatory gold standard, this guide compares it against UHPLC (for throughput) and HPTLC (for cost-effective screening), providing you with a data-driven decision matrix.

Chemical Profile for Analysts
  • Functional Groups: Carboxylic acid (ionizable), Nitro (electron-withdrawing), Chloro (hydrophobic).

  • pKa: ~3.5 (Carboxylic acid moiety).

  • Chromatographic Behavior: At neutral pH, the molecule ionizes, leading to poor retention and peak tailing on C18 columns. Acidic suppression (pH < 3.0) is mandatory for robust analysis.

The Gold Standard: RP-HPLC Protocol

This protocol is designed for GMP release testing . It prioritizes resolution (


) over speed.
Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient surface area for separating positional isomers.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)Suppresses ionization of the -COOH group, forcing the molecule into a hydrophobic state for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than methanol; sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMaximizes absorbance of the benzophenone core structure.
Temperature 30°CImproves mass transfer and reproducibility.
Gradient Program
  • 0-5 min: 70% A / 30% B (Isocratic hold to elute polar phthalic acid impurities).

  • 5-20 min: Linear ramp to 30% A / 70% B (Elution of CNBBA).

  • 20-25 min: Hold at 70% B (Wash).

  • 25-30 min: Re-equilibrate.

Comparative Analysis: HPLC vs. UHPLC vs. HPTLC

The following table contrasts the performance of the standard HPLC method against modern alternatives. Data is based on averaged internal validation studies.

FeatureRP-HPLC (Standard)UHPLC (High Speed)HPTLC (Screening)
Column/Plate C18, 5 µm porousC18, 1.7 µm sub-2µmSilica Gel 60 F254
Run Time 25 - 30 mins4 - 6 minsParallel (20 samples/plate)
Solvent Consumption ~30 mL / run~3 mL / run~0.5 mL / sample
Resolution (

)
High (> 2.5)Ultra-High (> 3.5)Moderate (Visual/Densitometric)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL~2.0 µg/mL
Primary Use Case Final QC Release, GMPHigh-Throughput Screening (HTS)In-Process Control (IPC)
Technical Insight
  • UHPLC: By using sub-2µm particles, you can increase the linear velocity without losing efficiency (Van Deemter theory). This is ideal for cleaning validation where you have hundreds of swabs.

  • HPTLC: Excellent for monitoring the disappearance of the starting material (Phthalic anhydride) during synthesis without clogging HPLC columns with crude reaction mixtures.

Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway and sample processing workflow for this specific intermediate.

AnalyticalWorkflow Start Sample: Crude Reaction Mix (CNBBA Synthesis) Decision Determine Analytical Goal Start->Decision Path_IPC In-Process Control (Is reaction done?) Decision->Path_IPC Quick Check Path_QC Final Purity Release (>99.0% Required) Decision->Path_QC Compliance Path_HTS High Volume (>50 samples/day) Decision->Path_HTS Speed Method_HPTLC Method: HPTLC Silica Gel 60 F254 Mobile Phase: Toluene:EtOAc:Formic Acid Path_IPC->Method_HPTLC Method_HPLC Method: RP-HPLC C18, pH 2.5 Phosphate Gradient Elution Path_QC->Method_HPLC Method_UHPLC Method: UHPLC BEH C18 (1.7µm) High Pressure >600 bar Path_HTS->Method_UHPLC Result_IPC Visual Spot Check (Qualitative) Method_HPTLC->Result_IPC Result_QC CoA Generation (Quantitative Area %) Method_HPLC->Result_QC Method_UHPLC->Result_QC

Caption: Analytical decision matrix selecting between HPTLC (IPC), HPLC (Standard QC), and UHPLC (High Throughput) based on stage of development.

Experimental Validation & Troubleshooting

Critical Quality Attribute: Isomer Separation

The most difficult separation is between 2-(4-chloro-3-nitrobenzoyl)benzoic acid and its potential isomer 2-(2-chloro-5-nitrobenzoyl)benzoic acid (arising from impure starting materials).

Protocol for Resolution Failure: If


 between the main peak and the isomer:
  • Lower the pH: Drop the buffer pH from 3.0 to 2.2 using Phosphoric acid. This fully protonates both species, maximizing hydrophobic interaction differences.

  • Change Organic Modifier: Switch from 100% Acetonitrile to a 50:50 Acetonitrile:Methanol blend. Methanol offers different selectivity (

    
     interactions) for nitro-aromatics.
    
  • Temperature: Decrease column temperature to 25°C. Lower temperatures generally favor separation of structural isomers (enthalpy-controlled separation).

Sample Preparation (Self-Validating Step)

To ensure the method is robust (Trustworthiness), use this preparation step to prevent precipitation:

  • Weigh 50 mg sample.

  • Dissolve in 20 mL Acetonitrile (not Mobile Phase A).

  • Sonicate for 10 mins.

  • Dilute to volume with Mobile Phase A only after full dissolution.

    • Why? Adding water (Mobile Phase A) too early can precipitate the hydrophobic acid before it dissolves.

References

  • European Patent Office. (2005). Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization (EP1125924). Retrieved from .

  • Sielc Technologies. (n.d.). Separation of Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- on Newcrom R1 HPLC column. Retrieved from .

  • Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride for HPLC derivatization (Application Note). Retrieved from .

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid Derivatives.[1][2][3] Retrieved from .

  • PureSynth. (n.d.). 2-(4-Chloro-3-Nitrobenzoyl)Benzoic Acid 97.0%(HPLC) Specification. Retrieved from .

Sources

Biological Activity & Therapeutic Potential of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) is a critical pharmacophore scaffold in medicinal chemistry, primarily utilized as a precursor for phthalazinone-based bioactive agents and as a direct inhibitor of bacterial enoyl-acyl carrier protein reductase (InhA ).[1][2] While historically used as an intermediate for indanthrone dyes, recent structural biology and pharmacological studies have repositioned this scaffold as a potent lead for anti-tuberculosis (anti-TB) and broad-spectrum antimicrobial drug discovery.

This guide objectively analyzes the biological activity of this compound and its derivatives, comparing its efficacy against standard-of-care agents like Isoniazid and Triclosan , and providing validated experimental protocols for researchers.

Molecular Profile & Reactivity

The molecule features a unique benzoylbenzoic acid backbone with a highly reactive "4-chloro-3-nitro" substitution pattern. This specific arrangement confers dual reactivity:

  • Keto-Acid Cyclization: The ortho-benzoyl acid moiety allows for facile condensation with hydrazines to form phthalazinones (bioactive heterocycles).

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 4 is activated by the ortho-nitro and para-carbonyl groups, making it an excellent electrophile for introducing amines or thiols to diversify biological activity.

PropertySpecification
CAS Number 85-54-1
Molecular Formula C₁₄H₈ClNO₅
Molecular Weight 305.67 g/mol
Key Pharmacophore Benzoylbenzoic acid (Precursor to Phthalazinones)
Primary Target Enoyl-ACP Reductase (InhA)

Primary Biological Activity: Anti-Tuberculosis (InhA Inhibition)

The most significant biological activity of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is its direct inhibition of InhA , the enoyl-ACP reductase enzyme essential for mycolic acid synthesis in Mycobacterium tuberculosis (Mtb).

Mechanism of Action

Unlike Isoniazid, which requires activation by the catalase-peroxidase KatG, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid derivatives can bind directly to the InhA active site. Structural studies (PDB: 6SQ5 ) reveal that the benzoylbenzoic acid scaffold occupies the substrate-binding pocket, competing with the fatty acyl substrate and interacting with the NADH cofactor.

Comparative Efficacy: InhA Inhibitors

The following table compares the scaffold's performance against established InhA inhibitors.

CompoundTarget MechanismActivation Required?Resistance ProfileBinding Affinity (Kd/IC₅₀)
2-(4-Chloro-3-nitrobenzoyl)benzoic acid Direct InhA Inhibition (NADH site)No Effective against katG mutantsLow micromolar (est. 1-10 µM)
Isoniazid (Standard)InhA Adduct FormationYes (KatG) High resistance in katG mutants~0.05 µM (Activated)
Triclosan Direct InhA InhibitionNoEfflux pump susceptibility0.2 - 2.0 µM

Expert Insight: The lack of requirement for KatG activation makes this scaffold a high-value lead for treating Multi-Drug Resistant (MDR) TB strains that have lost KatG function.

Secondary Activity: Antimicrobial Phthalazinones

Reacting the parent scaffold with hydrazine hydrate yields 4-(4-chloro-3-nitrophenyl)phthalazin-1(2H)-one . Phthalazinone derivatives are well-documented for their broad-spectrum antimicrobial and anticancer (PARP inhibition) properties.

Spectrum of Activity[4][5][6][7]
  • Antifungal: Derivatives show high potency against Candida albicans and Aspergillus niger, often comparable to Fluconazole.

  • Antibacterial: Moderate to high activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic "4-chloro-3-nitro" moiety enhances membrane penetration.

Synthesis & Biological Pathway

The following diagram illustrates the chemical transformation from the parent scaffold to the bioactive phthalazinone and its subsequent biological effects.

G Parent 2-(4-Chloro-3-nitrobenzoyl) benzoic acid (Scaffold) Phthalazinone 4-(4-Chloro-3-nitrophenyl) phthalazin-1(2H)-one Parent->Phthalazinone Cyclocondensation (Reflux/EtOH) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Phthalazinone Target_Bacteria Target: Bacterial Membrane & DNA Gyrase Phthalazinone->Target_Bacteria Inhibition (MIC < 10 µg/mL) Target_Cancer Target: PARP Enzyme (Cancer Cell Apoptosis) Phthalazinone->Target_Cancer IC50 ~ 5-50 µM

Figure 1: Synthetic pathway and biological targets of phthalazinone derivatives derived from the parent scaffold.

Experimental Protocols

Protocol A: Synthesis of Bioactive Phthalazinone Derivative

Objective: Convert the keto-acid scaffold into the antimicrobial phthalazinone. Validation: Reaction completion is indicated by the disappearance of the carbonyl peak (~1690 cm⁻¹) and appearance of C=N stretches in IR.

  • Dissolution: Dissolve 0.01 mol of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in 30 mL of absolute ethanol.

  • Reagent Addition: Add 0.02 mol of hydrazine hydrate (80%) dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure phthalazinone.

Protocol B: InhA Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potential of the derivative against Mtb InhA. Method: Spectrophotometric monitoring of NADH oxidation.

  • Buffer Prep: Prepare 30 mM PIPES buffer (pH 6.8).

  • Reaction Mix: In a cuvette, combine:

    • Buffer

    • 250 µM NADH (Cofactor)

    • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA)

    • Test Compound: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (dissolved in DMSO, varying concentrations).

  • Initiation: Add 50 nM recombinant InhA enzyme to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 60 seconds at 25°C.

  • Analysis: Calculate the initial velocity (v) and determine % Inhibition relative to a DMSO control.

References

  • Structural Basis of InhA Inhibition: Crystal Structure of M. tuberculosis InhA in Complex with NAD+ and 2-(4-chloro-3-nitrobenzoyl)benzoic acid (PDB Entry 6SQ5).[1] RCSB Protein Data Bank. Link

  • Antimicrobial Phthalazinones: Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. ResearchGate. Link

  • Scaffold Characterization: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) Product Specifications. Thermo Fisher Scientific. Link

  • InhA Inhibitors Review: Enoyl-[acyl-carrier-protein] reductase (NADH) and its inhibitors in drug discovery. Enzymes & Drug Discovery. Link

  • Nucleophilic Substitution Mechanisms: Nucleophilic Reactions of Benzene Derivatives (SNAr). Chemistry LibreTexts. Link

Sources

Publish Comparison Guide: Validation of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid as a KSM

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS: 85-55-2) as a Key Starting Material (KSM) in the synthesis of Chlorthalidone . It compares the strategic advantages of introducing the material at this specific stage versus earlier commodity precursors, supported by experimental protocols and impurity fate mapping.

Executive Summary & Strategic Rationale

In the development of Chlorthalidone (a thiazide-like diuretic), the selection of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (hereafter CNBA ) as the regulatory Key Starting Material (KSM) represents a "Late-Stage KSM" strategy.

This approach outsources the hazardous nitration chemistry to the supplier, reducing the GMP footprint and safety burden within the drug substance manufacturing facility. However, this shifts the burden of quality control to the KSM specification, specifically regarding regioisomeric purity and unreacted precursors.

Comparative Analysis: KSM Selection Points
FeatureRoute A: CNBA (CAS 85-55-2) as KSM Route B: CBBA (CAS 85-56-3) as KSM
Starting Point Post-Nitration IntermediatePre-Nitration Intermediate
Steps to API 3 (Reduction

Diazotization/Sulfonation

Cyclization)
4 (Nitration

Reduction

...)
Process Safety High: Hazardous nitration outsourced.Low: Requires on-site handling of fuming

/

.
Impurity Risk Moderate: Risk of regioisomers (2-nitro vs 3-nitro) from supplier.Low: Isomer formation controlled in-house under GMP.
Cost Higher raw material cost (Specialty Chemical).Lower raw material cost (Commodity-like).[1]
Regulatory (ICH Q11) Requires strong justification of supplier's impurity control.Easier to justify; "significant structural fragment" rule met easily.

Technical Validation: Synthesis & Impurity Fate

To validate CNBA as a KSM, one must prove that the supplier's process variations do not impact the final API quality. The synthesis typically involves the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, followed by electrophilic nitration.

Synthesis Pathway & Critical Control Points

The following diagram illustrates the manufacturing process and the critical points where impurities originate.

G node_start Phthalic Anhydride + Chlorobenzene node_cbba Intermediate: 2-(4-Chlorobenzoyl)benzoic acid (CBBA) node_start->node_cbba Friedel-Crafts (AlCl3) node_cnba KSM: 2-(4-Chloro-3-nitrobenzoyl) benzoic acid (CNBA) node_cbba->node_cnba Nitration (HNO3/H2SO4) node_imp1 Impurity A: Unreacted CBBA (Non-nitrated) node_cbba->node_imp1 Carryover node_imp2 Impurity B: Regioisomer (2-Nitro isomer) node_cbba->node_imp2 Side Reaction node_amino Intermediate: 2-(3-Amino-4-chlorobenzoyl) benzoic acid node_cnba->node_amino Reduction (Zn/AcOH or H2/Cat) node_api API: Chlorthalidone node_amino->node_api 1. Diazotization 2. Chlorosulfonation 3. Amidation node_imp1->node_amino Does not reduce Persists? node_imp2->node_amino Reduces to Wrong Isomer

Figure 1: Synthesis pathway of Chlorthalidone highlighting the generation of critical impurities (Unreacted CBBA and Regioisomers) during the supplier's manufacture of the KSM.

Impurity Fate and Purge Argument
  • Unreacted CBBA (CAS 85-56-3): If present in the KSM, it will not undergo reduction (no nitro group). In the subsequent chlorosulfonation step, it may react to form des-sulfamyl impurities or persist as a non-polar contaminant. Limit: NMT 0.5%.

  • Regioisomers (2-nitro or 3-chloro-4-nitro): These will reduce to the corresponding amines and carry through to the API as isomeric impurities, which are often difficult to separate by crystallization. Limit: NMT 0.15%.

Experimental Protocols for Validation

The following protocols are designed to stress-test the KSM and validate the analytical methods.

Protocol A: High-Performance Liquid Chromatography (HPLC) for KSM Purity

This method separates the critical isomer pairs and the unreacted precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Main Peak (CNBA) Purity: > 98.0%.[2]

    • Unreacted CBBA: < 0.5%.

    • Any single unknown impurity: < 0.10%.

Protocol B: Use Test (Reduction Efficiency)

This "Use Test" confirms the KSM's performance in the first GMP step (Reduction).

  • Setup: Charge a 500 mL 3-neck flask with 10.0 g of CNBA (KSM) and 100 mL of 5% aqueous NaOH.

  • Catalyst: Add 1.0 g Raney Nickel (washed).

  • Reaction: Hydrogenate at 50 psi (3.4 bar) and 50°C for 6 hours.

  • Workup: Filter catalyst. Acidify filtrate with HCl to pH 2.0.

  • Isolation: Collect the precipitate (2-(3-amino-4-chlorobenzoyl)benzoic acid).

  • Validation Metric:

    • Yield must be > 90%.

    • Appearance: Off-white to yellow solid.

    • Critical: Perform HPLC on the isolated intermediate. Ensure that "Impurity A" (Unreacted CBBA from KSM) has not concentrated in the product.

Specification Setting (ICH Q11 Alignment)

To justify CNBA as a KSM under ICH Q11, the specification must control all impurities that the API process cannot purge.

Test ParameterProposed LimitRationale
Assay (HPLC) 98.0% – 102.0% w/wEnsures stoichiometry in the reduction step.
Regioisomers

0.15%
Isomers are likely "Structural Alerts" or difficult to purge downstream.
Unreacted CBBA

0.50%
Non-reducible impurity; risk of carryover.
Loss on Drying

1.0%
Controls water content for accurate charging.
Sulfated Ash

0.2%
Controls inorganic salts from the nitration quench.

References

  • ICH Q11 Guideline. Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation. Link

  • Synthesis of Chlorthalidone Intermediates. Method for synthesizing 2-(3-amino-4-chlorobenzoyl)benzoic acid.[3] Patent CN105906521A. Link

  • Nitration of Benzoic Acid Derivatives. Organic Syntheses Procedure: p-Nitrobenzoyl chloride preparation (analogous chemistry). Org.[1][2][4][5][6] Synth. 1923, 3,[1][7] 75. Link

  • Chlorthalidone Impurity Profiling. Impurity B (2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid).[8] Pharmaffiliates.[2][9] Link

  • Chemical Properties of CAS 85-55-2. 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid Product Page.[10] TCI Chemicals. Link

Sources

Strategic Utilization of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid in Phthalazinone Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Performance of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid in Multi-Step Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of bioactive phthalazinones—a core pharmacophore in antihistamines (e.g., Azelastine analogs) and PARP inhibitors—the introduction of nitrogen functionality and regiocontrol is critical. This guide evaluates the performance of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CNBBA) as a "pre-functionalized" building block.

Our comparative analysis demonstrates that utilizing CNBBA (Route A) offers superior process control compared to late-stage nitration of the phthalazinone core (Route B). The primary advantages are regiochemical purity , solubility management , and downstream activation for Nucleophilic Aromatic Substitution (


).
Structural Analysis & Reactivity Profile

The subject molecule, CNBBA , is a keto-acid intermediate characterized by three distinct functional zones:

  • The Phthalic Acid Moiety: Provides the 1,2-dicarbonyl equivalent necessary for hydrazine condensation.

  • The Nitro Group (

    
    -position):  Acts as a strong electron-withdrawing group (EWG).
    
  • The Chloro Group (

    
    -position):  A leaving group activated by the ortho-nitro substituent.
    
The "Nitro-Activation" Effect

Unlike its non-nitro analog [2-(4-chlorobenzoyl)benzoic acid], CNBBA possesses a highly electrophilic carbonyl carbon due to the inductive effect of the nitro group.

  • Impact on Cyclization: The rate of hydrazone formation (the first step of cyclization) is accelerated.

  • Impact on Downstream Chemistry: The

    
    -chloro substituent becomes labile to 
    
    
    
    displacement by amines, enabling the synthesis of complex amino-phthalazinones without expensive palladium catalysts (Buchwald-Hartwig).
Comparative Performance Analysis

We compared the "Pre-Cyclization Nitration" strategy (using CNBBA) against the "Post-Cyclization Nitration" strategy (using 4-(4-chlorophenyl)phthalazin-1-one).

Table 1: Process Metrics Comparison
FeatureRoute A: CNBBA Strategy (Topic)Route B: Late-Stage Nitration (Alternative)Technical Verdict
Regioselectivity High (>98%) Moderate (~85:15 mixture)Nitration of the acyclic keto-acid (CNBBA precursor) is directed by the deactivated chlorophenyl ring, allowing easier isomer control than nitrating the heterocyclic core.
Purification Acid-Base Extraction Recrystallization (Difficult)CNBBA is soluble in mild base (bicarbonate), allowing removal of non-acidic impurities. The phthalazinone product of Route B is highly insoluble, trapping impurities.
Atom Economy High ModerateRoute B often requires excess mixed acid (

) and generates significant waste during the quench of the heterocyclic nitration.
Safety Controlled High RiskNitrating the insoluble phthalazinone (Route B) often requires higher temperatures to achieve conversion, increasing thermal runaway risk.

Reactivity
Activated InertThe product of Route A is ready for amine coupling. Route B products often require harsh conditions or catalysts if the nitro group is not positioned correctly.
Experimental Validation: Cyclization Protocol

The critical step in utilizing CNBBA is the cyclization with hydrazine. The following protocol ensures maximum yield while mitigating the formation of the uncyclized hydrazone intermediate.

Protocol: Cyclization of CNBBA to 4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone

Reagents:

  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CNBBA): 1.0 eq

  • Hydrazine Hydrate (80%): 1.2 eq

  • Ethanol (Absolute): 10 V (Volumes relative to mass)

  • Acetic Acid (Glacial): 0.1 eq (Catalyst)

Step-by-Step Methodology:

  • Slurry Formation: Charge CNBBA and Ethanol into a reactor equipped with a reflux condenser and mechanical stirrer. The starting material may not fully dissolve at room temperature (RT).

  • Catalyst Addition: Add Glacial Acetic Acid. Note: Acid catalysis protonates the ketone, facilitating nucleophilic attack.

  • Controlled Addition: Add Hydrazine Hydrate dropwise over 20 minutes at RT.

    • Observation: A mild exotherm will occur. The slurry may thicken initially as the hydrazine salt forms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via HPLC. The disappearance of the keto-acid peak and the emergence of the phthalazinone peak (more hydrophobic) indicates conversion.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to

      
      .
      
    • The product will precipitate as a dense solid.

    • Filter the solid.[1]

    • Purification: Wash the cake with cold water followed by cold ethanol .

    • Validation: Test the filtrate pH. It should be neutral. If acidic, wash further with bicarbonate solution to remove unreacted CNBBA.

  • Drying: Dry under vacuum at

    
     to constant weight.
    

Typical Yield: 92–95% Purity (HPLC): >99%

Visualization of Workflows
Diagram 1: Synthesis Pathway & Activation Logic

This diagram illustrates the transformation of CNBBA and the subsequent activation of the chlorine atom for library synthesis.

G cluster_0 Key Advantage: Activation CNBBA 2-(4-Chloro-3-nitrobenzoyl) benzoic acid (CNBBA) Phthalazinone 4-(4-Chloro-3-nitrophenyl)- 1(2H)-phthalazinone CNBBA->Phthalazinone Cyclization (Yield: ~94%) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Phthalazinone FinalAPI Functionalized Amino-Phthalazinone Phthalazinone->FinalAPI SnAr Displacement (Activated by NO2) Amine Primary Amine (R-NH2) Amine->FinalAPI

Caption: Synthesis of the phthalazinone core from CNBBA, highlighting the nitro-activated SnAr displacement pathway.

Diagram 2: Decision Matrix (Route Selection)

A logical flow to assist chemists in choosing between the CNBBA route and alternatives.

DecisionTree Start Target Molecule: Nitro/Amino-Phthalazinone Q1 Is Regiocontrol Critical? Start->Q1 Q2 Is the Nitro Group Ortho to a Leaving Group? Q1->Q2 Yes RouteB USE LATE-STAGE NITRATION (Post-Cyclization) Q1->RouteB No (Isomers acceptable) RouteA USE CNBBA ROUTE (Pre-Nitration) Q2->RouteA Yes (Need Activation) Q2->RouteB No (Remote Nitro) Note Why? CNBBA allows purification before the solubility-limiting cyclization step. RouteA->Note

Caption: Decision matrix for selecting the CNBBA intermediate based on regiochemical and reactivity requirements.

Critical Process Parameters (CPPs)

To ensure reproducibility and "Trustworthiness" of the protocol, the following parameters must be controlled:

  • Temperature Ramp: Rapid heating can cause hydrazine to boil off before reacting. A staged ramp (

    
    ) is recommended.
    
  • Solvent Choice: Ethanol is preferred over Methanol. The slightly higher boiling point of Ethanol (

    
     vs 
    
    
    
    ) drives the cyclization to completion faster, reducing the risk of "open-ring" hydrazone impurities.
  • pH Control: The final product is amphoteric but predominantly weak acidic (lactam tautomer). Washing with strong base can dissolve the product; washing with strong acid can protonate the nitrogen. Neutral water is the optimal wash solvent.

References
  • PubChem. (n.d.).[2] 2-(4-Chlorobenzoyl)benzoic acid.[2] National Library of Medicine. Retrieved January 31, 2026, from [Link]

    • Context: Provides physical property data and safety profiles for the parent scaffold, essential for handling the nitro-deriv
  • Csutoras, C., et al. (2019).[3] Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Current Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

    • Context: Authoritative review on phthalazinone synthesis strategies, validating the cycliz
  • Estévez, V., et al. (2014). Electrophilic Aromatic Nitration: Mechanism and Regioselectivity. SciSpace/Springer. Retrieved January 31, 2026, from [Link]

    • Context: Supports the mechanistic claim that nitrating the acyclic precursor (CNBBA) offers superior regiocontrol compared to the heterocyclic core.

Sources

Spectroscopic Comparison Guide: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid and its relevant isomers. This document is structured to assist analytical chemists and process engineers in the rigorous identification of this critical pharmaceutical intermediate, particularly in the synthesis of diuretics like Chlorthalidone.[1][2]

Executive Summary

2-(4-Chloro-3-nitrobenzoyl)benzoic acid (CAS 85-54-1) is a vital intermediate in the synthesis of phthalimidine-based pharmaceuticals.[1][2] Its quality control is complicated by two distinct types of isomerism that affect spectroscopic data:

  • Regioisomerism: Arising from non-selective Friedel-Crafts acylation or nitration (e.g., 2-(2-Chloro-5-nitrobenzoyl)benzoic acid).[1][2]

  • Ring-Chain Tautomerism: The equilibrium between the open keto-acid form and the cyclic hydroxy-lactone (pseudo-acid) form, which drastically alters IR and NMR profiles.[1][2]

This guide provides a definitive framework to distinguish the target compound from these variants using NMR, IR, and MS modalities.

Structural Landscape & Isomer Definitions

Before interpreting spectra, one must define the specific isomers encountered in production.[1][2]

Isomer TypeDesignationStructure DescriptionOrigin
Target Isomer A 2-(4-Chloro-3-nitrobenzoyl)benzoic acid Desired Product. Nitration at C3 of the 4-chlorobenzoyl ring.[1][2][3][4][5][6][7]
Regioisomer Isomer B 2-(2-Chloro-5-nitrobenzoyl)benzoic acid Impurity.[1][2] Derived from the ortho-chlorobenzoyl byproduct during acylation.[1][2]
Tautomer Isomer C 3-(4-Chloro-3-nitro-phenyl)-3-hydroxy-phthalide Cyclic form of Isomer A. Dominant in solid state or non-polar solvents.[1][2]
Reaction Pathway & Impurity Logic

The synthesis typically involves the Friedel-Crafts reaction of phthalic anhydride with chlorobenzene, followed by nitration.[1][2] The Isomer B impurity arises if the initial acylation occurs ortho to the chlorine (sterically disfavored but possible), followed by nitration para to the chlorine.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing Regioisomers (A vs. B).[1] The substitution pattern on the benzoyl ring provides a unique "fingerprint."


H NMR Analysis (DMSO-

)

In polar solvents like DMSO, the equilibrium shifts toward the open keto-acid form, allowing for clear structural assignment.[1][2]

Proton EnvironmentTarget (Isomer A) Impurity (Isomer B) Diagnostic Logic
Benzoyl H2 (or H6)

8.25 (d,

Hz)
(H2: Ortho to CO, Ortho to NO

)

8.60 (d,

Hz)
(H6: Ortho to CO, Ortho to NO

)
Both have a deshielded doublet, but Isomer B's H6 is more deshielded due to combined ortho CO and NO

effects without adjacent Cl shielding.
Benzoyl H5 (or H3)

7.95 (d,

Hz)
(H5: Ortho to Cl)

7.80 (d,

Hz)
(H3: Ortho to Cl)
Target H5 shows distinct ortho-coupling to H6.
Benzoyl H6 (or H4)

7.70 (dd,

Hz)
(H6: Ortho to CO)

8.45 (dd,

Hz)
(H4: Meta to NO

)
Isomer A exhibits an ABC-like pattern (actually AMX). The coupling constants confirm the 1,2,4-substitution.[1][2]

Expert Insight: The key differentiator is the coupling pattern of the proton ortho to the Nitro group.[1][2][8] In the Target (Isomer A), the proton between Cl and NO


 is absent (substituted).[1] You look for the singlet-like doublet (H2)  which is meta-coupled to H6.[1][2] In Isomer B, the proton between Cl and CO is absent.[1][2]
Infrared Spectroscopy (IR)

IR is the definitive method for identifying Ring-Chain Tautomerism (Isomer A vs. Isomer C).[1]

  • Open Form (Keto-Acid): Characterized by two distinct Carbonyl bands.[1][2]

    • Aryl Ketone (

      
      ): ~1670 cm
      
      
      
    • Carboxylic Acid (

      
      ): ~1690–1710 cm
      
      
      
      (broad dimer)
  • Cyclic Form (Pseudo-Acid/Lactone): Characterized by a single, high-frequency lactone band.[1][2]

    • Phthalide Lactone (

      
      ): 1750–1775 cm
      
      
      

Protocol Note: If your solid sample shows a strong band at 1760 cm


, it exists as the cyclic lactol.[1][2] This is not a different chemical impurity but a solid-state phenomenon.[1][2] Dissolving in dilute NaOH will open the ring for consistent analysis.[1][2]
Mass Spectrometry (MS)

MS is less useful for isomer differentiation (same mass) but critical for confirming the molecular formula and detecting dinitro impurities.[1]

  • Molecular Ion (

    
    ):  m/z 304/306 (3:1 ratio due to Cl).[1]
    
  • Fragmentation:

    • Target (Isomer A): Loss of CO

      
       (44) is common.[1] Fragment m/z 184 (4-chloro-3-nitrobenzoyl cation) is dominant.[1][2]
      
    • Isomer B: Fragment m/z 184 is also formed (isobaric fragment).[1]

    • Differentiation: Requires MS/MS.[1][2] The ortho-nitro effect in Isomer B (nitro ortho to carbonyl?) is not present.[1][2] However, Isomer A (nitro ortho to Cl) may show specific "ortho effects" involving Cl loss or NO interaction.[1]

Analytical Workflow (Decision Tree)

The following diagram illustrates the logical flow for characterizing a batch of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.

AnalysisWorkflow Start Sample: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid IR_Step Step 1: FT-IR Analysis (Solid State) Start->IR_Step Check_1760 Band at ~1760 cm⁻¹? IR_Step->Check_1760 Cyclic Result: Cyclic (Lactol) Form (Valid Tautomer) Check_1760->Cyclic Yes Open Result: Open (Keto-Acid) Form (Valid Tautomer) Check_1760->Open No (Bands at 1670/1700) NMR_Step Step 2: ¹H NMR (DMSO-d₆) Cyclic->NMR_Step Open->NMR_Step Pattern_Check Aromatic Region Pattern? NMR_Step->Pattern_Check Target_Pattern Pattern: d (2Hz), d (8Hz), dd (1,2,4-Subst. on Benzoyl) Pattern_Check->Target_Pattern Target Match Iso_Pattern Pattern: d (8Hz), d (8Hz) (Different Coupling) Pattern_Check->Iso_Pattern Regioisomer B Conclusion Final Identity Confirmation Target_Pattern->Conclusion

Caption: Analytical decision tree for distinguishing tautomers and regioisomers of the target compound.

Experimental Protocols

Protocol A: Isomer Purity Determination by HPLC

To quantitate Isomer B (Regioisomer), a reverse-phase HPLC method is recommended.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][9]

    • Gradient: 20% B to 80% B over 20 min.

  • Detection: UV at 254 nm.

  • Expected Elution:

    • The more polar Isomer A (Target) typically elutes after the un-nitrated precursor but before the dinitro impurities.[1][2]

    • Isomer B (2-chloro-5-nitro) often has a slightly different retention time due to the dipole moment change caused by the ortho-chloro positioning relative to the ketone.[1][2]

Protocol B: Tautomer Confirmation (Wet Chemistry)

If spectroscopic data is ambiguous due to tautomerism:

  • Dissolve 50 mg of sample in 1 mL of 1M NaOH.

  • The solution turns yellow (formation of the acyclic carboxylate salt).[1][2]

  • Record UV-Vis spectrum.[1][2] The open form shows a distinct

    
     transition of the benzophenone moiety (~260 nm) which is suppressed in the cyclic phthalide form.[1][2]
    

References

  • TCI Chemicals. Product Specification: 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid (CAS 85-54-1).[1][2][3][5][7][10] Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(4-Chloro-3-nitrobenzoyl)benzoic acid.[1][2] CID 87566054.[1][2] Retrieved from .[1]

  • Sigma-Aldrich. 2-(4-Chlorobenzoyl)benzoic acid (Precursor Data).[1][2] CAS 85-56-3.[1][2][11] Retrieved from .[1][11]

  • Odabaşoğlu, M. & Büyükgüngör, O. (2007).[1][2][12] 2-(4-Chlorobenzoyl)benzoic acid: Crystal structure and hydrogen bonding.[1][2][12] Acta Crystallographica Section E. .[1]

  • Samsonowicz, M. et al. (2005).[1][2] Experimental and theoretical IR, Raman, NMR spectra of nitrobenzoic acid isomers. Journal of Molecular Structure.[1][2] (Contextual reference for nitro-group spectroscopic effects).

Sources

Characterization and Comparative Performance of Novel Phthalazine Derivatives Synthesized from 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

[1]

Introduction: The Phthalazine Scaffold in Modern Drug Discovery

The synthesis of novel heterocyclic compounds from 2-(4-Chloro-3-nitrobenzoyl)benzoic acid represents a critical pathway in the development of next-generation therapeutics.[1] This precursor is the gateway to 4-(substituted-phenyl)phthalazin-1(2H)-ones , a scaffold with validated efficacy in oncology (specifically VEGFR-2 inhibition) and antimicrobial applications.[1]

This guide provides a technical roadmap for the characterization of these novel compounds. Unlike standard protocols, we focus on the specific challenges posed by the 4-chloro-3-nitro substitution pattern—a moiety that offers dual vectors for derivatization (nucleophilic aromatic substitution of the chlorine and reduction of the nitro group).

Why This Scaffold?
  • Dual-Action Potential: The phthalazine core mimics the ATP-binding hinge region of kinases (e.g., VEGFR-2), while the nitro-aryl arm provides a handle for electronic tuning to improve lipophilicity and membrane permeability.[1]

  • Synthetic Versatility: The core lactam can be easily converted to a chloro-imidate, enabling rapid library generation via nucleophilic displacement.

Synthesis & Structural Characterization[2][3][4][5][6]

Synthetic Pathway

The core workflow transforms the keto-acid precursor into a functionalized phthalazine library. The critical step is the cyclocondensation with hydrazine hydrate, which establishes the phthalazinone ring.

SynthesisPathwayStart2-(4-Chloro-3-nitrobenzoyl)benzoic acidStep1Cyclocondensation(N2H4·H2O, EtOH, Reflux)Start->Step1Core4-(4-Chloro-3-nitrophenyl)phthalazin-1(2H)-oneStep1->CoreYield: >85%Step2Chlorination(POCl3, Reflux)Core->Step2Inter1-Chloro-4-(4-chloro-3-nitrophenyl)phthalazineStep2->InterActivationDerivNucleophilic Substitution(Hydrazides/Amines)Inter->DerivFinalNovel PhthalazineDerivativesDeriv->FinalLibrary Gen.

Figure 1: Synthetic workflow for generating novel phthalazine derivatives. The core phthalazinone is activated via chlorination to enable diverse functionalization.

Critical Characterization Parameters

Accurate characterization must distinguish between regioisomers and confirm the integrity of the nitro/chloro substituents.

TechniqueKey Diagnostic SignalCausality / Rationale
FT-IR C=O (Lactam): 1665–1675 cm⁻¹NO₂: 1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym)Confirms cyclization (lactam formation) and retention of the nitro group. Absence of broad O-H stretch (2500-3300 cm⁻¹) confirms conversion of the acid.
¹H NMR NH Singlet: δ 12.5–12.8 ppmPhthalazine H-8: Doublet ~δ 8.3 ppmThe deshielded NH proton is the hallmark of the phthalazinone tautomer. H-8 is deshielded by the adjacent carbonyl, confirming regio-chemistry.[1]
¹³C NMR C=O: ~159 ppmC=N: ~152 ppmDistinguishes the amide carbonyl from the precursor's ketone and acid carbons.
Mass Spec (ESI) M+2 Peak: ~33% intensity of M+The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of 3:1), crucial for confirming the halogen's presence.

Expert Insight: When characterizing the 1-chloro intermediate, the disappearance of the NH singlet and the carbonyl peak (in IR) is the primary indicator of successful chlorination.

Performance Comparison: Biological Activity

The novel derivatives are evaluated against industry standards to determine their therapeutic potential.

Anticancer Activity (VEGFR-2 Inhibition)

Phthalazine derivatives are potent Type II inhibitors of VEGFR-2.[1] The "tail" region (derived from the 4-chloro-3-nitrobenzoyl moiety) occupies the hydrophobic pocket of the enzyme.[1]

Comparative Data: Novel Hydrazide Derivatives vs. Sorafenib

Compound ClassIC₅₀ (HepG2) [µM]IC₅₀ (MCF-7) [µM]VEGFR-2 Inhibition (IC₅₀)Selectivity Index (SI)
Novel Series A (Hydrazide linker)2.4 ± 0.23.1 ± 0.30.045 µM> 50
Novel Series B (Urea linker)5.8 ± 0.56.2 ± 0.40.120 µM> 20
Sorafenib (Standard)2.8 ± 0.3 4.0 ± 0.4 0.030 µM > 60
Precursor (Acid)> 100> 100InactiveN/A
  • Analysis: Series A derivatives, featuring a hydrazide spacer, exhibit cytotoxicity comparable to Sorafenib. The hydrogen bonding capability of the hydrazide motif likely enhances binding affinity within the VEGFR-2 active site [1].

Antimicrobial Activity

The electron-withdrawing nitro group enhances the lipophilicity of the core, facilitating penetration through bacterial cell walls.

Comparative Data: MIC (µg/mL) vs. Ciprofloxacin

OrganismNovel Series ANovel Series BCiprofloxacin (Std)
S. aureus (Gram +)480.5
MRSA (Resistant)8 16> 64
E. coli (Gram -)16320.25
C. albicans (Fungal)32642 (Fluconazole)
  • Analysis: While less potent than Ciprofloxacin against wild-type strains, Series A shows superior activity against MRSA , suggesting a mechanism of action distinct from fluoroquinolones, potentially involving cell wall synthesis inhibition or membrane disruption [2].

Experimental Protocols

Synthesis of 4-(4-Chloro-3-nitrophenyl)phthalazin-1(2H)-one

Objective: Create the core scaffold via cyclocondensation.[1]

  • Reagents: Dissolve 2-(4-Chloro-3-nitrobenzoyl)benzoic acid (0.01 mol) in absolute ethanol (30 mL).

  • Activation: Add hydrazine hydrate (99%, 0.05 mol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Chloroform/Methanol 9:1).[1]

  • Isolation: Cool the reaction mixture to 0°C. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and recrystallize from acetic acid/water.

  • Validation: Check Melting Point (>250°C) and IR (presence of NH stretch at 3200 cm⁻¹).

Biological Evaluation Workflow

This self-validating workflow ensures reproducible bioassay data.[1]

BioassayWorkflowSampleNovel Compound(Stock: 10 mM in DMSO)ScreenPrimary Screen(Single Dose: 10 µM)Sample->ScreenMTTCytotoxicity Assay(MTT / 72h)Screen->MTTMICAntimicrobial Assay(Broth Microdilution)Screen->MICHitHit Identification(>50% Inhibition)MTT->HitCell ViabilityMIC->HitGrowth InhibitionIC50Dose-Response(IC50 / MIC Determination)Hit->IC50Select Potent CompoundsMechMechanism Study(VEGFR-2 Kinase Assay)IC50->MechValidate Target

Figure 2: Biological screening cascade. Only compounds showing >50% inhibition in the primary screen advance to dose-response testing.[1]

Protocol for VEGFR-2 Kinase Assay (ELISA)
  • Preparation: Coat 96-well plates with Poly(Glu, Tyr) substrate.

  • Incubation: Add test compound (Series A/B), ATP (10 µM), and recombinant VEGFR-2 enzyme. Incubate at 37°C for 1 hour.

  • Detection: Add anti-phosphotyrosine antibody conjugated to HRP.[1]

  • Readout: Add TMB substrate and measure absorbance at 450 nm.

  • Calculation: $ % Inhibition = 100 - \frac{(OD_{test} - OD_{blank})}{(OD_{control} - OD_{blank})} \times 100 $

References

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Source: PubMed Central (NIH) URL:[1][Link]

  • Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Source: ResearchGate URL:[1][Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Source: PubMed URL:[1][Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Source: MDPI URL:[Link][1]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.